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  • Product: 3-Cyclohexyl-1-methylpiperazine
  • CAS: 1184916-33-3

Core Science & Biosynthesis

Foundational

Preamble: Navigating the Uncharted Territory of a Novel Molecule

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclohexyl-1-methylpiperazine For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical researc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclohexyl-1-methylpiperazine

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the thorough characterization of a novel chemical entity is the bedrock upon which its entire discovery and development trajectory is built. This guide addresses the physicochemical properties of 3-Cyclohexyl-1-methylpiperazine, a molecule of interest at the intersection of established piperazine scaffolds and novel structural modifications. It is crucial to note that as a specific, non-commercial entity, a comprehensive, publicly available dataset for 3-Cyclohexyl-1-methylpiperazine is not established.

Therefore, this document is structured not as a mere repository of known data, but as a proactive, methodological guide. It will delineate the necessary experimental pathways and analytical strategies required to fully elucidate the physicochemical profile of this compound. The protocols and theoretical discussions herein are grounded in established analytical chemistry principles and draw from extensive literature on analogous piperazine derivatives.[1][2][3] This approach ensures that a researcher can systematically and rigorously characterize this molecule, or any similar novel piperazine derivative, with a high degree of scientific integrity.

Part 1: Molecular Identity and Structural Elucidation

The first step in characterizing any new compound is to confirm its fundamental identity and structure. This involves determining its molecular formula and weight, and using spectroscopic methods to verify the connectivity of its atoms.

Chemical Structure and Core Attributes
  • IUPAC Name: 3-Cyclohexyl-1-methylpiperazine

  • Molecular Formula: C₁₁H₂₂N₂

  • Molecular Weight: 182.31 g/mol

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Structure of 3-Cyclohexyl-1-methylpiperazine.

Spectroscopic and Spectrometric Confirmation Workflow

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Synthesized_Compound Synthesized 3-Cyclohexyl-1-methylpiperazine NMR ¹H & ¹³C NMR Synthesized_Compound->NMR Confirms H/C framework & connectivity IR FT-IR Spectroscopy Synthesized_Compound->IR Identifies functional groups MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Determines molecular weight & formula Data_Integration Data Integration & Structural Confirmation NMR->Data_Integration IR->Data_Integration MS->Data_Integration

Caption: Workflow for Spectroscopic and Spectrometric Analysis.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is paramount for mapping the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclohexyl protons, the piperazine ring protons, and the N-methyl protons. The chemical shifts and coupling patterns will be indicative of their chemical environment and spatial relationships.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Signals are anticipated for the methyl carbon, the carbons of the piperazine ring, and the carbons of the cyclohexyl group.[4]

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent is critical and should be based on the compound's solubility.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient, but optimization may be required.

  • Data Analysis: Process the spectra to identify chemical shifts (δ), integration values (for ¹H), and coupling constants (J). Correlate the signals to the proposed structure. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed to resolve complex spectra and confirm assignments.

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

  • Expected Absorptions: For 3-Cyclohexyl-1-methylpiperazine, key absorptions would include C-H stretching from the alkyl groups (cyclohexyl and methyl) typically in the 2850-3000 cm⁻¹ region, and C-N stretching vibrations. The absence of certain bands (e.g., N-H stretching around 3300-3500 cm⁻¹) would confirm the tertiary nature of the nitrogen atoms.

Step-by-Step Protocol for FT-IR Analysis:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.[6]

1.2.3. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula.

  • Expected Fragmentation: Electron Ionization (EI) MS would likely show a molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of the methyl group, the cyclohexyl group, or fragmentation of the piperazine ring.

Step-by-Step Protocol for HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in a high-resolution mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental composition. Compare this with the theoretical formula (C₁₁H₂₂N₂).

Part 2: Determination of Core Physicochemical Properties

Once the structure is confirmed, a series of experiments are conducted to determine the fundamental physicochemical properties that govern the compound's behavior in various environments.

G cluster_properties Physicochemical Property Determination Start Purified 3-Cyclohexyl-1-methylpiperazine MeltingPoint Melting Point (Capillary Method) Start->MeltingPoint Solubility Solubility (Shake-Flask Method) Start->Solubility pKa pKa (Potentiometric Titration) Start->pKa Purity Purity (HPLC/GC) Start->Purity MeltingPoint->Purity Indicates purity Solubility->pKa pH-dependent

Caption: Workflow for Determining Key Physicochemical Properties.

Purity Assessment: A Prerequisite for Accuracy

The purity of the sample is critical, as impurities can significantly affect the measurement of all other physicochemical properties. High-Performance Liquid Chromatography (HPLC) is a standard method for this assessment.

Step-by-Step Protocol for HPLC Purity Analysis:

  • Method Development:

    • Column Selection: Start with a reverse-phase C18 column.

    • Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The basic nature of the piperazine moiety suggests a slightly basic or neutral pH for the mobile phase to ensure good peak shape.

    • Detection: UV detection is often suitable for piperazine derivatives, although they may lack a strong chromophore. In such cases, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed, or alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used.[2][7]

  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and run the developed HPLC method.

  • Quantification: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Step-by-Step Protocol for Melting Point Determination (Capillary Method):

  • Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube, sealed at one end.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility

Solubility, particularly in aqueous media, is a critical parameter for drug development. The shake-flask method is the gold standard for determining equilibrium solubility.[1]

Step-by-Step Protocol for Solubility Determination (Shake-Flask Method):

  • Equilibration: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed vial.

  • Agitation: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as a validated HPLC-UV method.

Dissociation Constant (pKa)

The pKa values indicate the strength of the basic nitrogen atoms in the piperazine ring. This is crucial for understanding the compound's ionization state at different physiological pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Step-by-Step Protocol for pKa Determination (Potentiometric Titration):

  • Solution Preparation: Prepare a solution of the compound at a known concentration in water or a water-cosolvent mixture.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: Measure the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the pH at the half-equivalence point(s).[1] Given the two nitrogen atoms, two pKa values are expected for 3-Cyclohexyl-1-methylpiperazine.

Part 3: Summary of Physicochemical Properties (Illustrative)

The following table summarizes the anticipated physicochemical properties of 3-Cyclohexyl-1-methylpiperazine. It is imperative to understand that these values are illustrative and based on structurally similar compounds like N-methylpiperazine.[8][9][10] Experimental determination is required for accurate values.

PropertyAnticipated Value / CharacteristicSignificance in Drug DevelopmentExperimental Method
Molecular Formula C₁₁H₂₂N₂Fundamental identityMass Spectrometry
Molecular Weight 182.31 g/mol Stoichiometric calculations, dosingMass Spectrometry
Physical Form Likely a liquid or low-melting solid at room temperatureFormulation, handlingVisual Inspection
Boiling Point Estimated >150 °CPurification (distillation), stabilityEbulliometry
Melting Point To be determinedPurity, solid-state formCapillary Method
Aqueous Solubility pH-dependent; higher solubility at lower pHBioavailability, formulationShake-Flask Method
pKa₁ Estimated ~9-10Ionization state, ADME propertiesPotentiometric Titration
pKa₂ Estimated ~4-5Ionization state, ADME propertiesPotentiometric Titration
Purity >95% required for further studiesEnsures data reliabilityHPLC-UV/ELSD/MS

Conclusion

The comprehensive physicochemical characterization of a novel molecule such as 3-Cyclohexyl-1-methylpiperazine is a multi-faceted process that requires a systematic and rigorous application of established analytical techniques. This guide provides the strategic framework and detailed experimental protocols necessary to achieve this. By confirming the molecular identity and then systematically determining the key physical and chemical properties—purity, melting point, solubility, and pKa—researchers can build a robust data package. This foundation is indispensable for making informed decisions in subsequent stages of research and development, from formulation design to preclinical evaluation.

References

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
  • Colorimetric method for the determination of piperazine in pharmaceutical formulations.
  • A Review on Analytical Methods for Piperazine Determination. NTU Journal.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines.
  • N-Methylpiperazine. Kubochem.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.
  • 1-Methylpiperazine | C5H12N2. PubChem.
  • 1-Methylpiperazine: synthesis, applications and safety. ChemicalBook.
  • Method for preparing 1-methylpiperazine. Google Patents.
  • (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. Sigma-Aldrich.
  • 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound. ChemicalBook.
  • N-Methylpiperazine. Wikipedia.
  • 1-Methylpiperazine CAS 109-01-3. Merck Millipore.
  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. DergiPark.
  • Preparation method of 1-cyclohexylpiperazine. Patsnap.
  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts. IS MUNI.
  • Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. ResearchGate.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • Piperazine, 1-methyl-. National Institute of Standards and Technology.
  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar.
  • Piperazine, 1-methyl-. NIST.
  • N-cyclohexyl-N-methylpiperazine-1-sulfonamide. Santa Cruz Biotechnology.

Sources

Exploratory

The Strategic Role of the Cyclohexyl-Methylpiperazine Moiety in Drug Discovery

The cyclohexyl-methylpiperazine moiety represents a sophisticated "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to diverse biological targets with high affinity. This guide analyze...

Author: BenchChem Technical Support Team. Date: February 2026

The cyclohexyl-methylpiperazine moiety represents a sophisticated "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to diverse biological targets with high affinity.

This guide analyzes the moiety not just as a structural fragment, but as a functional tool for optimizing lipophilic efficiency (LipE) , metabolic stability , and receptor subtype selectivity .

Executive Summary: The Structural Argument

The cyclohexyl-methylpiperazine moiety is a bipartite pharmacophore combining a lipophilic anchor (cyclohexyl) with a solubilizing, basic core (N-methylpiperazine).[1]

In drug discovery campaigns, this moiety is frequently deployed to:

  • Bioisosteric Replacement: Swap out flat aromatic rings (phenyl) for 3D-aliphatic rings (cyclohexyl) to escape "flatland," improving solubility and target specificity.[1]

  • Modulate Basicity: The distal N-methyl group ensures the piperazine nitrogen remains protonated at physiological pH (pKa ~8.5–9.0), driving electrostatic interactions with conserved aspartate/glutamate residues in GPCRs and ion channels.

  • Sigma Receptor Targeting: It is a hallmark scaffold for Sigma-1 (

    
    ) and Sigma-2 (
    
    
    
    ) receptor ligands, critical in CNS and oncology therapeutics.[1]

Medicinal Chemistry & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The "Janus" Nature of the Scaffold

The moiety functions through two distinct faces:

ComponentChemical NaturePharmacological Function
Cyclohexyl Ring Lipophilic (

), Bulky, Rigid
Fills hydrophobic pockets (e.g., orthosteric sites).[1] Increases metabolic stability vs. linear alkyls.[1]
Piperazine Core Polar, Basic, H-Bond AcceptorImproves aqueous solubility.[1] The chair conformation directs substituents into defined vectors (

anti-periplanar).
N-Methyl Group Small Lipophilic CapPrevents N-dealkylation (vs. NH).[1] Modulates pKa slightly.[1]
Conformational Control

Unlike flexible alkyl chains, the cyclohexyl-piperazine bond restricts conformational entropy.[1] The cyclohexyl ring predominantly adopts a chair conformation , projecting the piperazine group equatorially to minimize 1,3-diaxial interactions. This "lock-and-key" geometry is vital for high-affinity binding.

Data Comparison: Aromatic vs. Aliphatic Bioisosteres

Replacing a phenyl ring with a cyclohexyl group in a piperazine scaffold drastically alters physicochemical parameters.

Table 1: Theoretical Property Shift (Phenyl vs. Cyclohexyl)

PropertyN-Phenyl-N'-methylpiperazineN-Cyclohexyl-N'-methylpiperazineImpact in Drug Design
Hybridization

(Planar)

(3D Chair)
Cyclohexyl escapes "flatland," reducing non-specific binding.[1]
LogP (Lipophilicity) ~1.5 - 2.0~2.2 - 2.8Cyclohexyl is more lipophilic, aiding BBB penetration.[1]
Solubility ModerateHigh (if protonated)

character disrupts crystal packing, often improving solubility despite higher LogP.[1]
Metabolic Liability Aromatic Hydroxylation (CYP450)Aliphatic HydroxylationCyclohexyl oxidation is often slower than electron-rich phenyl oxidation.[1]

Mechanism of Action & Signaling Pathways

The Sigma Receptor Connection

The cyclohexyl-methylpiperazine moiety is the "warhead" for Sigma-2 receptors (TMEM97), a key target for cancer imaging and neuropathic pain.[1] The basic nitrogen forms a salt bridge with Asp29 (in


), while the cyclohexyl group wedges into the hydrophobic pocket.

Case Study: PB 28

  • Compound: 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine.[1][2]

  • Role: The cyclohexyl-piperazine fragment drives sub-nanomolar affinity (

    
     nM) and high selectivity over 
    
    
    
    receptors.[1]
Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when deploying this moiety.

SAR_Logic Core Cyclohexyl-Methylpiperazine Scaffold Cyclohexyl Cyclohexyl Ring (Hydrophobic Anchor) Core->Cyclohexyl Piperazine Piperazine Core (Linker & Base) Core->Piperazine Methyl N-Methyl Group (Cap) Core->Methyl Target_Sigma Sigma-2 Receptor (Selectivity) Cyclohexyl->Target_Sigma Hydrophobic Fit Target_BBB BBB Penetration (CNS Activity) Cyclohexyl->Target_BBB Lipophilicity Target_GPCR GPCR Binding (Asp/Glu Interaction) Piperazine->Target_GPCR Salt Bridge (Protonated N) Methyl->Target_GPCR Steric Fit Methyl->Target_BBB Reduced Polarity vs NH

Figure 1: SAR Logic of the Cyclohexyl-Methylpiperazine Moiety showing functional contributions of each sub-unit.

Experimental Protocols

Synthesis of 1-Cyclohexyl-4-methylpiperazine

Objective: Create the core scaffold via Reductive Amination. This is the industry-standard method, preferred over alkylation due to higher yields and fewer side products.[1]

Reagents:

  • Cyclohexanone (1.0 eq)[1]

  • N-Methylpiperazine (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (catalytic)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Protocol:

  • Imine Formation: In a round-bottom flask, dissolve Cyclohexanone (10 mmol) and N-Methylpiperazine (11 mmol) in DCE (50 mL). Add Acetic Acid (0.5 mL). Stir at room temperature for 1 hour under nitrogen atmosphere. Why: Acid catalysis promotes the formation of the iminium ion intermediate.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes. Why: STAB is a mild reducing agent that selectively reduces the imine/iminium species without reducing the ketone if added carefully.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Quench: Quench with saturated aqueous NaHCO₃ (50 mL). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1% NH₄OH).

  • Validation: Confirm structure via ¹H-NMR (look for the cyclohexyl multiplet at 1.0–1.9 ppm and the N-methyl singlet at ~2.3 ppm).[1]

Sigma-2 Receptor Binding Assay

Objective: Validate the affinity of the synthesized moiety against the Sigma-2 receptor.

Materials:

  • Radioligand: [³H]-DTG (1,3-Di-o-tolylguanidine).[1]

  • Masking Agent: (+)-Pentazocine (to block Sigma-1 receptors).[1]

  • Tissue Source: Rat liver membrane homogenates (rich in

    
    ).[1]
    

Protocol:

  • Preparation: Thaw rat liver membranes and resuspend in 50 mM Tris-HCl buffer (pH 8.0).

  • Blocking: Add 100 nM (+)-Pentazocine to all wells to saturate Sigma-1 sites.

  • Incubation: Add the test compound (Cyclohexyl-methylpiperazine derivative) at varying concentrations (

    
     to 
    
    
    
    M). Add [³H]-DTG (3 nM).
  • Equilibrium: Incubate at 25°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Synthesis Workflow Diagram

The following diagram details the chemical synthesis pathway described in Section 4.1.

Synthesis_Pathway Ketone Cyclohexanone Iminium Iminium Ion Intermediate Ketone->Iminium AcOH, DCE, RT Amine N-Methylpiperazine Amine->Iminium AcOH, DCE, RT Product 1-Cyclohexyl-4-methylpiperazine Iminium->Product Reduction (STAB) STAB NaBH(OAc)3 (Reductant)

Figure 2: Reductive amination pathway for synthesizing the core moiety.[1]

Critical Analysis & Future Outlook

The cyclohexyl-methylpiperazine moiety is not merely a "linker."[1][3] It is a functional probe for the hydrophobic-electrostatic interface of receptors.[1]

Advantages:

  • High Fsp3 Score: Increases the fraction of

    
     carbons, correlating with higher clinical success rates by improving solubility and reducing promiscuity compared to flat aromatics.
    
  • Versatility: Acts as a scaffold for CNS drugs (Analgesics, Antipsychotics) and Antimicrobials (Efflux pump inhibitors).[1]

Risks:

  • hERG Inhibition: Basic lipophilic amines (like this moiety) are prone to blocking hERG potassium channels, leading to QT prolongation.[1] Mitigation: Introduce polar groups on the cyclohexyl ring (e.g., 4-OH-cyclohexyl) to reduce lipophilicity.[1]

  • Phospholipidosis: High pKa and lipophilicity can cause lysosomal trapping.

Conclusion: For researchers targeting GPCRs or Sigma receptors, the cyclohexyl-methylpiperazine moiety is a mandatory candidate for SAR exploration.[1] Its ability to balance permeability with specific binding interactions makes it a cornerstone of modern lead optimization.

References

  • Berardi, F., et al. (2009).[1][2] "1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review." Current Medicinal Chemistry. Link

  • Nakamura, H., & Shimizu, M. (1976).[1] "Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and other pharmacological activities." Archives Internationales de Pharmacodynamie et de Therapie.[1][4] Link

  • Palucki, B. L., et al. (2005).[1] "Discovery of (2S)-N-((1R)-2-(4-cyclohexyl-4-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-1-((4-fluorophenyl)methyl)-2-oxoethyl)-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[1]

  • Santa Cruz Biotechnology. "1-(4-Methyl-cyclohexyl)-piperazine Product Data." Link[1]

Sources

Foundational

A Technical Guide to 3-Cyclohexyl-1-methylpiperazine Derivatives: Synthesis, Potential Applications, and Research Protocols

This guide provides an in-depth exploration of 3-Cyclohexyl-1-methylpiperazine derivatives, a class of compounds with significant potential in drug discovery and development. Drawing from the broad and versatile chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 3-Cyclohexyl-1-methylpiperazine derivatives, a class of compounds with significant potential in drug discovery and development. Drawing from the broad and versatile chemistry of the piperazine scaffold, this document will detail synthetic strategies, potential biological activities, and key experimental protocols relevant to this specific chemical series. While direct literature on this exact substitution pattern is nascent, this guide synthesizes established principles from related piperazine chemistry to provide a robust framework for researchers.

Introduction: The Piperazine Scaffold in Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in a wide array of FDA-approved drugs underscores its importance as a "privileged scaffold."[1][2] The two nitrogen atoms within the piperazine ring can serve as hydrogen bond acceptors and donors, which enhances water solubility and bioavailability of drug candidates.[2][4] This structural feature allows for fine-tuning of physicochemical properties and target interactions.[1][5][6]

The versatility of the piperazine moiety allows for extensive structural modifications at both the nitrogen and carbon atoms, leading to a broad spectrum of pharmacological activities.[3][7][8] Piperazine derivatives have demonstrated efficacy as anticancer, anti-inflammatory, neuroactive, antibacterial, and antiviral agents.[1][2][3][7][8] The specific substitution pattern on the piperazine ring is critical in determining the resulting medicinal properties.[3]

This guide focuses on the unique combination of a cyclohexyl group at the 3-position and a methyl group at the 1-position of the piperazine core. The introduction of a bulky, lipophilic cyclohexyl group can significantly influence receptor binding and pharmacokinetic profiles, while the N-methyl group can modulate basicity and metabolic stability.

Synthetic Strategies for 3-Cyclohexyl-1-methylpiperazine Derivatives

The synthesis of 3-Cyclohexyl-1-methylpiperazine derivatives can be approached through several established methods for piperazine synthesis, adapted for the specific substituents. A key challenge is the stereoselective introduction of the cyclohexyl group at the C-3 position.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the piperazine ring from acyclic precursors.

G Target 3-Cyclohexyl-1-methylpiperazine Intermediate1 N-(2-aminoethyl)-1-cyclohexyl-N-methylethane-1,2-diamine Target->Intermediate1 Ring Closure Intermediate2 Cyclohexyl-substituted ethylenediamine derivative Intermediate1->Intermediate2 Functional Group Interconversion Intermediate3 N-methylethylenediamine Intermediate1->Intermediate3 Intermediate4 Cyclohexyl-containing building block Intermediate2->Intermediate4

Caption: Retrosynthetic analysis of 3-Cyclohexyl-1-methylpiperazine.

Proposed Synthetic Pathway

A plausible synthetic route could start from cyclohexylacetonitrile, which can be reduced to 2-cyclohexylethanamine. This amine can then be elaborated to form the piperazine ring. An alternative involves the use of SnAP (Stannyl Amine Protocol) reagents for C-H functionalization of the piperazine core, though this may be less direct for achieving the desired substitution pattern.[2]

Protocol 1: Synthesis of 1-Methyl-3-cyclohexylpiperazine

Step 1: Synthesis of 2-Cyclohexylethanamine

  • To a solution of cyclohexylacetonitrile in anhydrous diethyl ether, add lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.

  • Filter the resulting aluminum salts and wash with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-cyclohexylethanamine.

Step 2: Synthesis of N-(2-((2-cyclohexylethyl)amino)ethyl)pivalamide

  • To a solution of 2-cyclohexylethanamine in dichloromethane, add N-(2-bromoethyl)pivalamide and triethylamine.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Reductive Amination and Cyclization

  • To a solution of the product from Step 2 in methanol, add a solution of formaldehyde (37% in water) and sodium cyanoborohydride.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Acidify the reaction mixture with 2M HCl and stir for an additional 4 hours to facilitate cyclization and deprotection.

  • Basify the mixture with 4M NaOH and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-methyl-3-cyclohexylpiperazine.

Potential Biological Activities and Therapeutic Targets

While specific biological data for 3-Cyclohexyl-1-methylpiperazine derivatives is not yet available, the known pharmacology of related compounds allows for informed predictions of their potential therapeutic applications.

Central Nervous System (CNS) Activity

Piperazine derivatives are well-known for their diverse effects on the central nervous system.[3] The cyclohexylpiperazine scaffold, in particular, has been explored for its interaction with sigma (σ) receptors.[9] High-affinity sigma-2 receptor ligands have been identified among N-cyclohexylpiperazine derivatives.[9] The 3-cyclohexyl-1-methylpiperazine core could therefore be a valuable starting point for developing novel ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders.

Anticancer Potential

Many piperazine-containing molecules exhibit antitumor properties.[1][3][8] Some cyclohexylpiperazine derivatives have shown antiproliferative activity and the ability to inhibit P-glycoprotein, a key player in multidrug resistance in cancer.[10] The combination of the cyclohexyl and methyl groups on the piperazine ring could lead to compounds with potent anticancer effects.

Antimicrobial and Other Activities

The piperazine scaffold is a versatile building block for a wide range of therapeutic agents, including antibacterial, antifungal, antiviral, and anti-inflammatory compounds.[1][2][7][8] It is plausible that derivatives of 3-Cyclohexyl-1-methylpiperazine could also exhibit such activities, depending on further functionalization of the piperazine ring.

Structure-Activity Relationships (SAR)

The biological activity of piperazine derivatives is highly dependent on the nature and position of the substituents on the ring.[1][4] For 3-Cyclohexyl-1-methylpiperazine derivatives, the following SAR principles can be anticipated:

  • The Cyclohexyl Group: The size and lipophilicity of the cyclohexyl group at the 3-position are expected to be critical for target binding. Its conformation (axial vs. equatorial) will likely influence the overall shape of the molecule and its interaction with biological targets. The inactivity of a cyclohexyl derivative in one study of pyrazoles suggested a flat and narrow hydrophobic pocket, indicating that the bulkiness of the cyclohexyl group can be a key determinant of activity.[11]

  • The N-Methyl Group: The methyl group at the N1 position will influence the pKa of the nitrogen atom, affecting its ionization state at physiological pH. This can impact receptor interactions and cell permeability.

  • Substitution at N4: The nitrogen at the 4-position is a prime site for further modification. Introducing various aryl, heteroaryl, or other functional groups at this position can dramatically alter the pharmacological profile. This is a common strategy in piperazine-based drug design to enhance potency and selectivity.[1]

SAR cluster_0 Modifications at N4 Core 3-Cyclohexyl-1-methylpiperazine Core N4 Position Aryl Aryl Groups Core:f1->Aryl Modulates Potency & Selectivity Heteroaryl Heteroaryl Groups Core:f1->Heteroaryl Introduces New Interactions Alkyl Alkyl Chains Core:f1->Alkyl Alters Lipophilicity

Caption: Structure-Activity Relationship (SAR) considerations for 3-Cyclohexyl-1-methylpiperazine derivatives.

Experimental Protocols

General Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure and purity of all synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compounds.

In Vitro Biological Assays

Protocol 2: Sigma Receptor Binding Assay

  • Prepare membrane homogenates from a suitable cell line or animal tissue expressing sigma-1 and sigma-2 receptors.[9]

  • Incubate the membrane homogenates with a radiolabeled sigma receptor ligand (e.g., [³H]-pentazocine for sigma-1 or [³H]-DTG for sigma-2) in the presence of varying concentrations of the test compound.[9]

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using liquid scintillation counting.

  • Calculate the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Protocol 3: Antiproliferative Assay (MTT Assay)

  • Seed cancer cells (e.g., PC-3 or MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 3-Cyclohexyl-1-methylpiperazine derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ values.[10]

Data Presentation

Quantitative data from biological assays should be summarized in tables for easy comparison of the activity of different derivatives.

Table 1: Hypothetical Sigma Receptor Binding Affinities and Antiproliferative Activities

Compound IDR Group at N4σ₁ Ki (nM)σ₂ Ki (nM)PC-3 IC₅₀ (µM)
Cmpd-1 H1502510.5
Cmpd-2 Benzyl80125.2
Cmpd-3 4-Fluorophenyl6583.8
Cmpd-4 2-Pyridyl95157.1

Conclusion and Future Directions

The 3-Cyclohexyl-1-methylpiperazine scaffold represents a promising starting point for the design of novel therapeutic agents. Based on the extensive and diverse biological activities of other piperazine derivatives, this particular class of compounds holds potential for applications in neuropharmacology, oncology, and infectious diseases. Future research should focus on the efficient and stereoselective synthesis of a library of these derivatives with diverse substitutions at the N4 position. Subsequent screening of these compounds in a battery of biological assays will be crucial to identify lead candidates and elucidate detailed structure-activity relationships.

References

  • Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Encyclopedia.pub. (2021, October 22).
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  • SGVU Journal of Pharmaceutical Research & Education. (2025).
  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • PubMed. (2009, September 15). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review.
  • Bentham Science. (2024, April 29).
  • ResearchGate. (2025, August 6).
  • PubMed. (1949, June). The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents.
  • ResearchGate. (2024, April 20). (PDF)
  • NATURALISTA CAMPANO. (2024, April 18).
  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • PubMed. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites.
  • ChemicalBook. (2023, December 15).
  • Google Patents.
  • arkat usa.
  • PubMed. (2011, January 3). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • ACS Omega. (2024, January 19). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.
  • Drug Design Org. (2005, May 15).
  • Guidechem. 1-Methylpiperazine 109-01-3 wiki.
  • Wikipedia. N-Methylpiperazine.

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Exploratory

Thermodynamic stability of 3-Cyclohexyl-1-methylpiperazine

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Cyclohexyl-1-methylpiperazine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Cyclohexyl-1-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-Cyclohexyl-1-methylpiperazine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The stability of this molecule is fundamentally governed by the conformational preferences of its constituent piperazine and cyclohexane rings. This document elucidates the principles of conformational analysis, details robust experimental and computational methodologies for assessing stability, and discusses potential degradation pathways. By integrating foundational chemical principles with practical analytical workflows, this guide serves as an essential resource for professionals engaged in the research and development of piperazine-based compounds.

Introduction: The Structural and Chemical Landscape

3-Cyclohexyl-1-methylpiperazine is a disubstituted piperazine derivative. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous scaffold in modern drug discovery, prized for its conformational flexibility and tunable basicity.[1] This structure's therapeutic potential is broad, with modifications enabling activities such as anticancer, neuroactive, and anti-inflammatory effects.[1][2]

The subject molecule features two key substitutions that dictate its properties:

  • A methyl group at the N1 position.

  • A bulky cyclohexyl group at the C3 position.

The thermodynamic stability of this molecule—its intrinsic energy state—is not static. It is a dynamic equilibrium of various spatial arrangements, or conformers. Understanding which conformer is the most stable, and by how much, is critical for predicting molecular interactions, reactivity, and suitability for pharmaceutical applications.

Foundational Principles: Conformational Analysis and Stability

The thermodynamic stability of a molecule is inversely related to its internal energy; lower energy states are more stable.[3] For flexible molecules like 3-Cyclohexyl-1-methylpiperazine, this energy is determined by a combination of strains:

  • Angle Strain: Deviation from ideal bond angles (e.g., 109.5° for sp³ hybridized carbons).

  • Torsional Strain: Repulsion between electron clouds of bonds on adjacent atoms, which occurs in eclipsed conformations.[4][5]

  • Steric Strain (van der Waals Strain): Repulsive forces when non-bonded atoms are forced into close proximity.

Both the piperazine and cyclohexane rings adopt non-planar "chair" conformations to minimize these strains, achieving near-ideal bond angles and a staggered arrangement of substituents.[5][6]

The Chair Conformation and Substituent Positions

In a chair conformation, substituents can occupy two distinct positions:

  • Axial (a): Bonds are parallel to the ring's axis of symmetry, pointing vertically up or down.

  • Equatorial (e): Bonds point outwards from the perimeter of the ring.

These positions are not fixed. Through a process called ring flipping , a chair conformation can interconvert into an alternative chair form, causing all axial substituents to become equatorial and vice versa.[5] For an unsubstituted ring, these two chair forms are identical in energy. However, when a substituent is present, one conformation is invariably more stable than the other.

The Energetic Preference for Equatorial Substitution

Substituents, particularly large ones, are energetically favored in the equatorial position. When a bulky group occupies an axial position, it experiences significant steric strain from repulsive interactions with the other two axial atoms on the same side of the ring. These are known as 1,3-diaxial interactions .

For 3-Cyclohexyl-1-methylpiperazine, the cyclohexyl group is significantly larger than the methyl group and the hydrogen atoms on the piperazine ring. Consequently, the conformational equilibrium will overwhelmingly favor the conformer where the cyclohexyl group is in the equatorial position.

The diagram below, generated using DOT language, illustrates this critical conformational equilibrium.

(Note: The images in the DOT script are placeholders and would be replaced with actual chemical drawings in a live environment.)

Caption: Conformational equilibrium of the piperazine ring.

Experimental Determination of Thermodynamic Stability

While conformational analysis provides a theoretical framework, empirical data is required for validation. Several analytical techniques can directly measure the parameters associated with thermodynamic stability.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[7] It is highly effective for determining the melting temperature (Tm) and other thermal transitions. A higher melting point generally correlates with greater stability in the crystal lattice. In drug development, DSC is used to assess how ligand binding affects the thermal stability of a target biomolecule.[7][8]

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Cyclohexyl-1-methylpiperazine into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent mass loss during heating. Prepare an empty sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 250°C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of the melting endotherm, which corresponds to the melting point (Tm).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an invaluable tool for determining the thermal stability and decomposition profile of a compound. The temperature at which significant mass loss begins is a key indicator of the limit of its thermal stability.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's sensitive microbalance and tare it.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min).

    • Use a controlled atmosphere, typically nitrogen, to study thermal decomposition, or air to study oxidative degradation.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of the major mass loss step indicates the initiation of thermal decomposition.

The following diagram outlines a typical workflow for the experimental characterization of thermal stability.

G cluster_workflow Experimental Workflow for Stability Assessment start Pure Compound Sample (3-Cyclohexyl-1-methylpiperazine) dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga data_dsc DSC Thermogram: - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) dsc->data_dsc data_tga TGA Curve: - Decomposition Temp (Td) - Mass Loss Profile tga->data_tga interpretation Data Interpretation & Thermodynamic Stability Profile data_dsc->interpretation data_tga->interpretation

Caption: Workflow for experimental thermal analysis.

Computational Chemistry: Predicting Stability

Computational methods, particularly quantum mechanics, provide powerful predictive insights into molecular stability without the need for physical experimentation. These in silico techniques can calculate the energies of different conformers with high accuracy.

Density Functional Theory (DFT)

DFT is a first-principles method used to investigate the electronic structure of molecules.[9] For stability analysis, DFT is used to perform geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy structure (the most stable conformer). By calculating the energies of both the axial and equatorial conformers of 3-Cyclohexyl-1-methylpiperazine, one can precisely determine the energy difference (ΔG) between them, confirming the preference for the equatorial state.[10]

The computational workflow for such an analysis is outlined below.

G cluster_comp Computational Stability Analysis Workflow start Define Input Structures: - Axial Conformer - Equatorial Conformer dft Geometry Optimization & Frequency Calculation (e.g., DFT B3LYP/6-31G*) start->dft energy Extract Thermodynamic Data: - Gibbs Free Energy (G) - Enthalpy (H) dft->energy analysis Calculate Relative Stability ΔG = G(axial) - G(equatorial) energy->analysis result Identify Most Stable Conformer (Lowest Energy State) analysis->result

Caption: Workflow for computational stability prediction.

Degradation Pathways and Long-Term Stability

Beyond conformational and thermal stability, the chemical stability of the molecule under relevant conditions (e.g., storage, physiological environment) is paramount. Piperazine and its derivatives are susceptible to specific degradation pathways.

  • Oxidative Degradation: The lone pairs of electrons on the nitrogen atoms make them susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening products.

  • Thermal Degradation: At elevated temperatures, piperazine-based structures can undergo complex degradation reactions.[11][12][13]

  • N-Dealkylation: Metabolic or chemical processes can cleave the N-methyl or N-cyclohexyl bonds, leading to different piperazine species.[14]

Investigating these pathways often involves stability-indicating assays using techniques like High-Performance Liquid Chromatography (HPLC) to monitor the appearance of degradation products over time under stressed conditions (e.g., high temperature, extreme pH, oxidative stress).

Summary of Key Stability Parameters

The following table summarizes the key factors influencing the thermodynamic stability of 3-Cyclohexyl-1-methylpiperazine, comparing the two primary chair conformers.

ParameterEquatorial-Cyclohexyl ConformerAxial-Cyclohexyl ConformerRationale
Relative Energy Lower (More Stable)Higher (Less Stable)Avoidance of significant 1,3-diaxial steric strain.
Population at Equilibrium Predominant (>99%)Very Low (<1%)The energy difference strongly favors the equatorial form.
Primary Strain Type MinimizedHigh Steric StrainThe bulky cyclohexyl group clashes with axial hydrogens.
Experimental Marker (DSC) Higher Melting Point (likely)Lower Melting Point (likely)More stable conformers often pack more efficiently in a crystal lattice.
Experimental Marker (Combustion) Lower Heat of CombustionHigher Heat of CombustionThe more stable isomer releases less energy upon combustion.[3]

Conclusion

The thermodynamic stability of 3-Cyclohexyl-1-methylpiperazine is decisively controlled by the conformational preference of the bulky cyclohexyl group for the equatorial position on the piperazine ring. This arrangement minimizes steric strain, resulting in a significantly lower energy and more stable molecule. This foundational principle can be rigorously verified and quantified through a combination of experimental techniques like DSC and TGA and complemented by the predictive power of computational methods such as DFT. For drug development professionals, a thorough understanding of these stability aspects is crucial for predicting molecular behavior, ensuring product quality, and optimizing the design of novel therapeutic agents.

References

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). Google Scholar.
  • Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. (n.d.). SID.
  • Degradation of piperazine by Paracoccus sp.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google Scholar.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). PMC.
  • Thermal Degradation of Piperazine and Its Structur. (n.d.). Scribd.
  • Thermal Degradation of Piperazine Blends with Diamines. (2025).
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025).
  • [Spoiler] AAMC FL3 C/P #9. (2018). Reddit.
  • Thermodynamic studies for drug design and screening. (n.d.). SciSpace.
  • Thermal unfolding methods in drug discovery. (2023). PMC.
  • Conformational Analysis. (n.d.). Source not found.
  • Conformational analysis of cycloalkanes. (2015). SciSpace.
  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (n.d.). Semantic Scholar.
  • 4.3 Conformation Analysis of Cyclohexane. (n.d.). KPU Pressbooks.

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Foundational

3-Cyclohexyl-1-methylpiperazine: A Sterically Demanding Scaffold for Drug Discovery

[1][2][3] Executive Summary 3-Cyclohexyl-1-methylpiperazine (CAS: 1184916-33-3) represents a specialized class of saturated heterocyclic building blocks used to introduce defined steric bulk and lipophilicity into drug c...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

3-Cyclohexyl-1-methylpiperazine (CAS: 1184916-33-3) represents a specialized class of saturated heterocyclic building blocks used to introduce defined steric bulk and lipophilicity into drug candidates.[1][2][3][4][5] Unlike its planar analogue 1-methyl-3-phenylpiperazine , this scaffold offers a three-dimensional, aliphatic pharmacophore that significantly alters the physicochemical profile (LogP, pKa) and metabolic stability of the final molecule.[1][2][3]

This technical guide details the structural utility, synthetic pathways, and reaction protocols for integrating this motif into medicinal chemistry programs, specifically targeting GPCRs (e.g., Chemokine receptors) and Sigma receptors.[1][2][3]

Part 1: Chemical Profile & Structural Analysis[2]

Structural Identity

The molecule consists of a piperazine ring substituted at the N1 position with a methyl group and at the C3 position with a cyclohexyl group.[2][3] The remaining secondary amine at N4 serves as the primary handle for derivatization.[2][3]

PropertyData
IUPAC Name 3-Cyclohexyl-1-methylpiperazine
CAS Number 1184916-33-3 (Racemic); 1187930-96-6 ((R)-isomer oxalate)
Molecular Formula C₁₁H₂₂N₂
Molecular Weight 182.31 g/mol
Chirality C3 is a chiral center.[1][2][3] Available as (R), (S), or racemate.[1][2][3]
pKa (Calc.) ~9.0 (N4-H), ~7.8 (N1-Me)
LogP (Calc.) ~2.1 (vs. 1.2 for 3-phenyl analogue)
Conformational Dynamics

The C3-cyclohexyl group exerts a profound steric influence on the piperazine ring.[1][2] To minimize 1,3-diaxial interactions, the cyclohexyl group predominantly occupies the equatorial position .[1][2][3] This "locks" the piperazine ring into a rigid chair conformation, directing the vector of the N4-substituent.[1][2][3]

  • Lipophilic Bulk: The cyclohexyl group provides a high fractional sp³ character (Fsp³), improving solubility and metabolic stability compared to aromatic analogues.[1][2][3]

  • Steric Shielding: The bulk at C3 partially shields the N4 nitrogen, potentially enhancing selectivity during nucleophilic substitutions or coupling reactions.[1][2][3]

Part 2: Synthetic Routes

The synthesis of 3-cyclohexyl-1-methylpiperazine is typically approached via two primary strategies: Catalytic Hydrogenation (for racemic or achiral needs) and Chiral Pool Synthesis (for enantiopure needs).[1][2]

Route A: Catalytic Hydrogenation (Industrial Standard)

The most cost-effective route involves the reduction of the aromatic precursor, 1-methyl-3-phenylpiperazine (CAS 5217-27-2).[1][2][3]

  • Precursor: 1-Methyl-3-phenylpiperazine.[1][2][3]

  • Catalyst: Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂).[2]

  • Conditions: High pressure H₂ (50–100 bar), acidic media (AcOH or HCl/MeOH) to prevent catalyst poisoning by the amine.[1][2][3]

  • Mechanism: Complete saturation of the phenyl ring to a cyclohexyl ring.[2][3]

Route B: De Novo Assembly (Enantioselective)

For high enantiomeric excess (ee), the scaffold is constructed from L-Cyclohexylglycine or D-Cyclohexylglycine .[1][2][3]

  • Coupling: N-Boc-Cyclohexylglycine is coupled with N-methyl-2-chloroethylamine (or similar fragment).[1][2][3]

  • Cyclization: Intramolecular cyclization forms the piperazinone.[2][3]

  • Reduction: Reduction of the amide carbonyl (using LiAlH₄ or BH₃·THF) yields the final piperazine.[2]

Synthesis Workflow Diagram

SynthesisRoutes Phenyl 1-Methyl-3-phenylpiperazine (Aromatic Precursor) Hydrogenation Catalytic Hydrogenation (Rh/C, H2, 50 bar) Phenyl->Hydrogenation Route A (Racemic) Target 3-Cyclohexyl-1-methylpiperazine (Target Scaffold) Hydrogenation->Target Route A (Racemic) AminoAcid L-Cyclohexylglycine (Chiral Precursor) Cyclization Amide Coupling & Cyclization AminoAcid->Cyclization Route B (Chiral) Reduction Amide Reduction (LiAlH4) Cyclization->Reduction Route B (Chiral) Reduction->Target Route B (Chiral)

Caption: Dual synthetic pathways allow access to both racemic (Route A) and enantiopure (Route B) forms of the scaffold.[1][2]

Part 3: Reactivity & Functionalization[3]

The N4-nitrogen is the primary reactive site.[1][2] However, the adjacent C3-cyclohexyl group introduces steric hindrance that distinguishes its reactivity from simple N-methylpiperazine.[1][2][3]

N4-Arylation (Buchwald-Hartwig / SNAr)[1][2][3]
  • Challenge: The C3-cyclohexyl group creates steric crowding around N4.[1][2]

  • Solution: Use sterically accessible Pd-catalysts (e.g., Pd₂(dba)₃ / XPhos or RuPhos) for Buchwald-Hartwig couplings.[1][2][3] For SNAr, higher temperatures may be required compared to unhindered piperazines.[1][2][3]

N4-Acylation / Sulfonylation[1][2][3]
  • Standard amide coupling conditions (EDC/HOBt or HATU) work well.[2]

  • Note: The resulting amides often exist as rotamers due to the restricted rotation caused by the cyclohexyl bulk, which can complicate NMR analysis.[1][2][3]

Part 4: Applications in Medicinal Chemistry[3]

Sigma Receptor Ligands

Cyclohexyl-piperazines are "privileged structures" for Sigma-1 (


)  and Sigma-2 (

)
receptors.[1][2]
  • Mechanism: The basic N4 nitrogen interacts with the aspartate residue in the binding pocket, while the cyclohexyl group occupies a hydrophobic sub-pocket.[1][3]

  • Example: Analogues of PB28 (a potent

    
     agonist) often utilize the cyclohexylpiperazine motif to achieve nanomolar affinity.[2]
    
Improving Metabolic Stability

Replacing a phenyl ring with a cyclohexyl ring (saturation) often blocks metabolic oxidation (e.g., hydroxylation) of the aromatic ring.[1][2][3]

  • Effect: Increases half-life (

    
    ) and reduces the formation of reactive quinone-imine metabolites.[1][2]
    
  • Trade-off: Increases lipophilicity (LogP), which must be balanced to avoid poor solubility.[1][2][3]

Part 5: Experimental Protocols

Protocol 5.1: Catalytic Hydrogenation (Phenyl to Cyclohexyl)

This procedure converts 1-methyl-3-phenylpiperazine to 3-cyclohexyl-1-methylpiperazine.[1][2][3]

  • Preparation: In a high-pressure autoclave, dissolve 1-methyl-3-phenylpiperazine (10.0 mmol) in MeOH (50 mL).

  • Acidification: Add conc. HCl (11.0 mmol) to generate the hydrochloride salt (protects the amine and activates the ring).[2]

  • Catalyst: Add 5% Rh/C (10 wt% loading). Caution: Rhodium is pyrophoric.[3]

  • Reaction: Pressurize with H₂ (50 bar) and heat to 60°C . Stir vigorously for 12–24 hours.

  • Workup: Filter through Celite to remove the catalyst.[2][3] Concentrate the filtrate.

  • Free Base: Dissolve the residue in water, basify with NaOH (pH > 12), and extract with DCM. Dry (Na₂SO₄) and concentrate to yield the product as a colorless oil.[2]

Protocol 5.2: General N4-Arylation (Buchwald-Hartwig)

Coupling 3-cyclohexyl-1-methylpiperazine with an aryl bromide.[1][2][3]

  • Reagents: Combine Aryl Bromide (1.0 eq), 3-cyclohexyl-1-methylpiperazine (1.2 eq), NaOtBu (1.5 eq) in Toluene.

  • Catalyst: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Conditions: Heat at 100°C under N₂ for 4–12 hours.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Part 6: References

  • Sigma Receptor Ligands (PB28 Analogues): Berardi, F., et al. "1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands."[1][2][3] Current Medicinal Chemistry, 2009.[1][2][3]

  • Synthesis of Cyclohexylpiperazines: Patent US2905673A (Method for preparing 1-methylpiperazine - analogous reduction methods).[1][2]

  • Conformational Analysis of Piperazines: Ananthan, S., et al. "Conformational constraints in the design of receptor-selective ligands."[1][2][3] Journal of Medicinal Chemistry, 2011.[1][2][3]

  • Commercial Availability & CAS Data: Sigma-Aldrich / CymitQuimica Catalog Entries for CAS 1184916-33-3.[1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-Cyclohexyl-1-methylpiperazine

This Application Note is structured as a high-level technical guide for the scalable synthesis of 3-Cyclohexyl-1-methylpiperazine , a critical pharmacophore in the development of sigma receptor ligands, calcium channel b...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the scalable synthesis of 3-Cyclohexyl-1-methylpiperazine , a critical pharmacophore in the development of sigma receptor ligands, calcium channel blockers, and specific kinase inhibitors.

The protocol prioritizes a modular hydrogenation strategy , utilizing the robust industrial intermediate 1-methyl-3-phenylpiperazine as the primary scaffold. This approach avoids the stereochemical complexities of de novo ring construction for the cyclohexyl moiety.

Executive Summary

The synthesis of 3-Cyclohexyl-1-methylpiperazine presents two primary challenges: constructing the piperazine core with correct regiochemistry and saturating the C3-substituent without over-reducing the nitrogen centers. Direct cyclization using cyclohexyl precursors often suffers from steric hindrance and poor yields.

This protocol details a Two-Stage Process :

  • Precursor Assembly: Synthesis of 1-methyl-3-phenylpiperazine via the industrially validated styrene oxide route (or sourcing of the intermediate).

  • Catalytic Hydrogenation: High-pressure reduction of the phenyl ring using a Rhodium on Carbon (Rh/C) catalyst in acidic media.

This method offers superior scalability (kg-scale), minimizing chromatographic purification through the use of crystalline intermediates and salt formation.

Strategic Retrosynthesis & Pathway

The most efficient disconnection relies on the "Aromatic Anchor" strategy. The phenyl ring serves as a stable anchor for ring construction, which is subsequently reduced to the cyclohexyl group.

Retrosynthesis Figure 1: Retrosynthetic Analysis utilizing the Aromatic Anchor Strategy Target 3-Cyclohexyl-1-methylpiperazine (Target Molecule) Inter1 1-Methyl-3-phenylpiperazine (Aromatic Precursor) Target->Inter1 Catalytic Hydrogenation (Rh/C, H2, AcOH) Precursors Styrene Oxide + N-Methylethanolamine Inter1->Precursors Ring Construction (Industrial Route)

Phase 1: Synthesis of the Aromatic Precursor

Target: 1-Methyl-3-phenylpiperazine Note: This compound is a known intermediate for the drug Mirtazapine and is commercially available. For in-house synthesis, the following industrial protocol is recommended.

Mechanism & Rationale

The reaction of styrene oxide with N-methylethanolamine yields a diol, which is converted to a dichloride and cyclized with ammonia. This route is preferred over phenylglycine reduction due to lower raw material costs at scale.

Protocol A: Ring Construction
  • Ring Opening: Charge a reactor with N-methylethanolamine (1.0 equiv) and methanol. Add Styrene Oxide (1.0 equiv) slowly at 25–30°C. Stir for 6 hours.

    • Control Point: Maintain temp <40°C to minimize polymerization.

  • Chlorination: Evaporate methanol. Dissolve the resulting diol in toluene. Add Thionyl Chloride (2.2 equiv) slowly at 50°C. Reflux for 4 hours to form the dichloride hydrochloride salt.

  • Cyclization: Transfer the dichloride solution to a pressure vessel containing Aqueous Ammonia (25%, 10 equiv). Heat to 100°C (approx. 5-6 bar) for 12 hours.

  • Workup: Cool, basify with NaOH to pH 12, and extract with Toluene. Distill to obtain 1-methyl-3-phenylpiperazine as a pale yellow oil.

Yield: 65–70% (Overall) Purity: >98% (GC)

Phase 2: Catalytic Hydrogenation (The Core Protocol)

Target: 3-Cyclohexyl-1-methylpiperazine Critical Challenge: Preventing catalyst poisoning by the basic piperazine nitrogens while ensuring complete saturation of the benzene ring.

Experimental Logic[1][2][3][4][5]
  • Catalyst Selection: 5% Rhodium on Carbon (Rh/C) is superior to Palladium (Pd/C) for saturating benzene rings at moderate temperatures. Ruthenium (Ru/C) is a viable alternative but often requires higher pressures.

  • Solvent System: Glacial Acetic Acid is mandatory. It serves two functions:

    • Protonates the piperazine nitrogens (forming the acetate salt), preventing them from binding to and poisoning the metal catalyst sites.

    • Promotes the hydrogenation of the aromatic ring.

Protocol B: High-Pressure Hydrogenation
ParameterSpecificationNotes
Substrate 1-Methyl-3-phenylpiperazine1.0 Equivalent
Catalyst 5% Rh/C (50% water wet)5 wt% loading (relative to substrate)
Solvent Glacial Acetic Acid10 Volumes (10 mL per g of substrate)
Pressure 50 – 60 bar (725 – 870 psi)Constant H₂ pressure
Temperature 70 – 80 °CExothermic initiation possible
Time 6 – 12 HoursMonitor H₂ uptake
Step-by-Step Methodology:
  • Reactor Loading:

    • In a high-pressure Hastelloy or Stainless Steel autoclave, charge 1-Methyl-3-phenylpiperazine (e.g., 100 g).

    • Add Glacial Acetic Acid (1000 mL). Stir to dissolve (exothermic solvation).

    • Add 5% Rh/C catalyst (5 g dry basis, typically 10 g wet). Safety: Add catalyst under inert nitrogen blanket to prevent ignition of solvent vapors.

  • Hydrogenation:

    • Seal the reactor.[1] Purge 3x with Nitrogen (5 bar), then 3x with Hydrogen (5 bar).

    • Pressurize to 50 bar with Hydrogen.

    • Set agitation to high (critical for gas-liquid mass transfer).

    • Heat to 75°C . Monitor H₂ uptake. Repressurize as needed to maintain 50 bar.

    • Endpoint: Reaction is complete when H₂ consumption ceases for >1 hour.

  • Workup:

    • Cool to 25°C. Vent H₂ and purge with Nitrogen.

    • Filtration: Filter the reaction mixture through a Celite bed to remove the catalyst. Wash the cake with small amounts of Acetic Acid.

    • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of Acetic Acid.[2][3][4] Result is a viscous oil (Acetate salt).

  • Neutralization & Isolation:

    • Dissolve the residue in Water (500 mL).

    • Cool to 0–5°C. Slowly add 50% NaOH solution until pH > 12. Caution: Strong exotherm.

    • Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x 300 mL).

    • Dry organics over Na₂SO₄, filter, and concentrate.

    • Distillation: Purify the crude oil via vacuum distillation (approx. 110–120°C at 5 mmHg) to yield the product.

Process Flow Diagram

ProcessFlow Figure 2: Hydrogenation Process Workflow Start Start: 1-Methyl-3-phenylpiperazine Dissolve Dissolve in AcOH (Protonation Step) Start->Dissolve CatLoad Add 5% Rh/C Catalyst (Inert Atmosphere) Dissolve->CatLoad React Hydrogenation 50 bar H2, 75°C, 12h CatLoad->React Filter Filter Catalyst (Celite) React->Filter Strip Strip AcOH (Vacuum) Filter->Strip Basify Basify (pH > 12) Extract w/ MTBE Strip->Basify Distill Vacuum Distillation Basify->Distill End Product: 3-Cyclohexyl-1-methylpiperazine Distill->End

Analytical Validation

The conversion of the aromatic ring to the cyclohexyl ring significantly alters the NMR spectrum.

TechniqueExpected Observation
1H NMR Disappearance of aromatic protons (7.0–7.5 ppm). Appearance of complex multiplet signals for cyclohexyl protons (1.0–1.8 ppm). The N-Methyl singlet remains approx 2.3 ppm.
MS (ESI) M+H shift from 177.1 (Phenyl) to 183.2 (Cyclohexyl).
HPLC Significant shift in retention time; the cyclohexyl derivative is less polar than the aromatic precursor on Reverse Phase (C18).

Stereochemistry: The hydrogenation typically yields a mixture of diastereomers (cis/trans relative to the ring substituents). If stereochemical purity is required, crystallization of the Oxalate or Hydrochloride salt in ethanol/isopropanol is the standard resolution method.

Safety & Scale-up Considerations

  • Hydrogen Safety: This protocol operates at 50 bar. Equipment must be rated for >100 bar. Use rupture discs and automated H₂ cutoff systems.

  • Catalyst Handling: Dry Rh/C is pyrophoric. Always handle as a water-wet paste and keep under nitrogen.

  • Exotherms: The neutralization of the acetic acid solution with NaOH is highly exothermic. Active cooling is required to prevent solvent boiling (DCM/MTBE).

References

  • Precursor Synthesis (Mirtazapine Intermediate)

    • Process for preparing 1-methyl-3-phenylpiperazine.[5][2][3][4][6][7][8][9] US Patent 7,041,826 B2. (2006). Describes the optimized route via 4-benzyl-2-oxo-3-phenylpiperazine and subsequent reduction.

  • Catalytic Hydrogenation of Aromatics

    • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
    • Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine. BenchChem Application Notes. (Analogous reduction of nitrogen heterocycles).
  • General Piperazine Synthesis

    • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters. Molecules, 27(11), 3419.

Sources

Application

Application Notes and Protocols: 3-Cyclohexyl-1-methylpiperazine as a Bidentate Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Abstract This document provides detailed application notes and protocols for the use of 3-Cyclohexyl-1-methylpiperazine as a potential bidentate ligand in palladium-catalyzed cross-coupling reactions. While direct litera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and protocols for the use of 3-Cyclohexyl-1-methylpiperazine as a potential bidentate ligand in palladium-catalyzed cross-coupling reactions. While direct literature on the catalytic applications of this specific ligand is emerging, these protocols are built upon established principles and the well-documented efficacy of structurally similar N,N'-disubstituted piperazine ligands. The protocols herein are designed to serve as a robust starting point for researchers in synthetic chemistry and drug development, offering a foundation for methodology development and optimization.

Introduction: The Rationale for 3-Cyclohexyl-1-methylpiperazine in Catalysis

The piperazine scaffold is a privileged structure in medicinal chemistry and has gained increasing attention in the field of catalysis. The presence of two nitrogen atoms allows for bidentate coordination to a metal center, which can enhance the stability and modulate the reactivity of the resulting catalyst. 3-Cyclohexyl-1-methylpiperazine combines several key features that make it an attractive candidate as a ligand:

  • Bidentate Coordination: The two nitrogen atoms can chelate to a metal center, forming a stable six-membered ring metallacycle. This chelation can prevent ligand dissociation and catalyst deactivation.

  • Steric Hindrance: The bulky cyclohexyl group can influence the coordination sphere of the metal, potentially promoting reductive elimination, which is often the product-forming step in cross-coupling reactions.

  • Electronic Properties: The methyl group provides a degree of electron donation to the metal center, which can influence the rate of oxidative addition.[1]

  • Solubility: The aliphatic nature of the substituents enhances solubility in common organic solvents used for catalysis.

These attributes suggest that 3-Cyclohexyl-1-methylpiperazine could be a valuable, readily accessible, and cost-effective ligand for various palladium-catalyzed transformations, particularly Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2][3]

Synthesis of 3-Cyclohexyl-1-methylpiperazine

The synthesis of asymmetrically substituted piperazines like 3-Cyclohexyl-1-methylpiperazine can be achieved through several established synthetic routes. A common and efficient method involves a stepwise N-alkylation of piperazine or a suitable derivative.

Protocol: Two-Step Synthesis from Piperazine

This protocol describes a general two-step synthesis starting from piperazine.

Step 1: Monosubstitution of Piperazine with a Cyclohexyl Group

  • Reaction: Reductive amination of cyclohexanone with piperazine.

  • Reagents and Materials:

    • Piperazine

    • Cyclohexanone

    • Sodium triacetoxyborohydride (STAB)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of piperazine (2.0 equivalents) in DCE, add a catalytic amount of acetic acid.

    • Add cyclohexanone (1.0 equivalent) dropwise at room temperature.

    • Stir the mixture for 1-2 hours to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 30 °C.

    • Stir the reaction mixture overnight at room temperature.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 1-cyclohexylpiperazine.

Step 2: N-Methylation of 1-Cyclohexylpiperazine

  • Reaction: Reductive amination of formaldehyde with 1-cyclohexylpiperazine.

  • Reagents and Materials:

    • 1-Cyclohexylpiperazine

    • Formaldehyde (37% aqueous solution)

    • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

    • Methanol or Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve 1-cyclohexylpiperazine (1.0 equivalent) in methanol.

    • Add aqueous formaldehyde (1.2 equivalents) and stir for 30 minutes.

    • Add STAB (1.5 equivalents) portion-wise.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Quench with saturated sodium bicarbonate solution.

    • Extract with DCM (3 x 30 mL).

    • Dry the combined organic layers over magnesium sulfate, filter, and concentrate to afford 3-Cyclohexyl-1-methylpiperazine. Further purification can be achieved by distillation or chromatography if necessary.

dot

Synthesis_Workflow Piperazine Piperazine ReductiveAmination1 Reductive Amination (STAB, DCE/AcOH) Piperazine->ReductiveAmination1 Cyclohexanone Cyclohexanone Cyclohexanone->ReductiveAmination1 Intermediate 1-Cyclohexylpiperazine ReductiveAmination1->Intermediate ReductiveAmination2 Reductive Amination (STAB, MeOH) Intermediate->ReductiveAmination2 Formaldehyde Formaldehyde Formaldehyde->ReductiveAmination2 FinalProduct 3-Cyclohexyl-1-methylpiperazine ReductiveAmination2->FinalProduct

Caption: Synthetic workflow for 3-Cyclohexyl-1-methylpiperazine.

Application in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound.[3] The choice of ligand is crucial for the efficiency of the catalytic cycle. A bidentate ligand like 3-Cyclohexyl-1-methylpiperazine is proposed to stabilize the palladium catalyst and facilitate the reaction.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
  • Reaction:

    • Reagents and Materials:

    • Aryl bromide (e.g., 4-bromotoluene)

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 3-Cyclohexyl-1-methylpiperazine

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

    • Toluene or 1,4-Dioxane

    • Water

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), 3-Cyclohexyl-1-methylpiperazine (4 mol%), and the base (K₂CO₃, 2.0 equivalents).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the aryl bromide (1.0 equivalent) and phenylboronic acid (1.2 equivalents).

    • Add the solvent (Toluene/Water, 10:1 mixture, 0.1 M concentration with respect to the aryl bromide).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

dot

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O1006[Expected >85]
24-ChloroanisolePhenylboronic acidK₃PO₄Dioxane/H₂O11012[Expected >70]
31-Bromo-4-fluorobenzene4-Methoxyphenylboronic acidK₂CO₃Toluene/H₂O1008[Expected >90]

Yields are hypothetical and based on typical results for similar N-donor ligands.

Application in Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and amines. [2]The steric and electronic properties of the ligand are critical for the success of this reaction. The bulky cyclohexyl group of 3-Cyclohexyl-1-methylpiperazine is anticipated to facilitate the reductive elimination step, a key step in the catalytic cycle.

Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine
  • Reaction:

  • Reagents and Materials:

    • Aryl bromide (e.g., 4-bromotoluene)

    • Secondary amine (e.g., morpholine)

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 3-Cyclohexyl-1-methylpiperazine

    • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

    • Toluene or Tetrahydrofuran (THF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), 3-Cyclohexyl-1-methylpiperazine (3.0 mol%), and NaOtBu (1.4 equivalents).

    • Add the aryl bromide (1.0 equivalent) and the secondary amine (1.2 equivalents).

    • Add the anhydrous solvent (Toluene, 0.2 M concentration with respect to the aryl bromide).

    • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the product by flash column chromatography.

dot

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')-X L₂] AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R'' L₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

EntryAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholineNaOtBuToluene10018[Expected >90]
22-ChloropyridinePiperidineLiHMDSTHF8024[Expected >75]
31-Bromo-3,5-dimethylbenzeneAnilineNaOtBuToluene11016[Expected >80]

Yields are hypothetical and based on typical results for similar N-donor ligands.

Concluding Remarks and Future Outlook

3-Cyclohexyl-1-methylpiperazine presents a compelling profile as a ligand for palladium-catalyzed cross-coupling reactions. Its synthesis is straightforward from commercially available starting materials. The protocols outlined in this document, based on well-established catalytic systems and the behavior of analogous ligands, provide a solid foundation for exploring its utility.

Further research is warranted to fully characterize the catalytic activity of 3-Cyclohexyl-1-methylpiperazine and its complexes. This includes:

  • Ligand Synthesis and Characterization: Detailed spectroscopic and crystallographic analysis of the ligand and its metal complexes.

  • Reaction Scope and Optimization: A thorough investigation of the substrate scope, catalyst loading, and reaction conditions for various cross-coupling reactions.

  • Asymmetric Catalysis: Exploration of chiral derivatives of 3-Cyclohexyl-1-methylpiperazine for applications in asymmetric catalysis.

The development of new, efficient, and cost-effective ligands is a continuous endeavor in catalysis. 3-Cyclohexyl-1-methylpiperazine holds the potential to be a valuable addition to the synthetic chemist's toolbox.

References

  • Sun, Y., et al. (2026). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(20), 5272-5275.
  • Bode, J. W., et al. (2015). Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents. Angewandte Chemie International Edition, 54(37), 10884-10888. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Reek, J. N. H., et al. (2021). A cavity-shaped cis-chelating P,N ligand for highly selective nickel-catalysed ethylene dimerisation. Dalton Transactions, 50(1), 35-40. [Link]

  • Nolan, S. P., et al. (2024).
  • PrepChem.com. (n.d.). Synthesis of 1-[3-(4-tert.butyl-cyclohexyl)-2-methyl-propyl]-piperidine. Retrieved from [Link]

  • Hadjikakou, S. K., et al. (2010). Synthesis, reactivity and characterization of Pt(ii) complexes with N,N′ chelating ligands; structure and dimethylsulfoxide reactivity relationship. Dalton Transactions, 39(12), 3046-3056. [Link]

  • Lipshutz, B. H., et al. (2019). A new P3N ligand for Pd-catalyzed cross-couplings in water. RSC Advances, 9(42), 24268-24272. [Link]

  • Li, H., et al. (2022). Mechanistic Insight into the Photocatalytic N-Alkylation of Piperazine with Alcohols Over Tio2 Supported Pd Catalysts. SSRN. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Claver, C., et al. (2006). Chelating N-pyrrolylphosphino-N'-arylaldimine Ligands: Synthesis, Ligand Behaviour and Applications in Catalysis. Dalton Transactions, (46), 5507-5517. [Link]

  • Gholinejad, M., & Far, M. A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19183-19202. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Chandrasekhar, S., et al. (2005). Cu-Nanoparticles: A Chemoselective Catalyst for the Aza-Michael Reactions of N-Alkyl- and N-Arylpiperazines with Acrylonitrile. Tetrahedron Letters, 46(38), 6565-6568.
  • Reddy, B. M., et al. (2020). Effect of Support and Chelating Ligand on the Synthesis of Ni Catalysts with High Activity and Stability for CO2 Methanation. Catalysts, 10(5), 503. [Link]

  • Ogoshi, S., et al. (2018). Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes. Catalysis Science & Technology, 8(1), 103-107. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine.
  • Arkat USA, Inc. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. [Link]

  • Fisher Scientific. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Michaelis, D. J., et al. (2019). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organometallics, 38(21), 4166-4173. [Link]

  • Nolan, S. P. (2025).
  • Buchwald, S. L., et al. (2012). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 14(11), 2890-2893. [Link]

  • Berardi, F., et al. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry, 52(23), 7816-7828. [Link]

  • Diaconescu, P. L. (2010). Reactions of aromatic N-heterocycles with d0fn-metal alkyl complexes supported by chelating diamide ligands. Accounts of Chemical Research, 43(10), 1354-1365. [Link]

  • Iranpoor, N., et al. (2014). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. Comptes Rendus Chimie, 17(10), 964-968.
  • Miao, J., et al. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 6, 61. [Link]

Sources

Method

Application Note: Regioselective Synthesis of 3-Cyclohexyl-1-methylpiperazine

This Application Note is designed for researchers and process chemists requiring a robust protocol for the synthesis of 3-Cyclohexyl-1-methylpiperazine . The guide addresses the specific challenge of regioselective reduc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust protocol for the synthesis of 3-Cyclohexyl-1-methylpiperazine .

The guide addresses the specific challenge of regioselective reductive alkylation on a C-substituted piperazine scaffold. It distinguishes between the literal C-substituted target and common N-substituted isomers to ensure experimental precision.

Executive Summary & Structural Definition

Target Molecule: 3-Cyclohexyl-1-methylpiperazine CAS Registry (Generic): Not widely indexed; specific stereoisomers (e.g., S-enantiomer) are often custom building blocks.

Critical Structural Distinction: Before proceeding, the researcher must verify the target structure. There is a common nomenclature confusion between C-substituted and N-substituted piperazines:

  • Target (This Protocol): 3-Cyclohexyl-1-methylpiperazine .[1][2][3] The cyclohexyl group is attached to a Carbon (C3) atom of the ring. The reaction involves methylating the Nitrogen (N1).

  • Common Isomer: 1-Cyclohexyl-4-methylpiperazine . The cyclohexyl group is attached to a Nitrogen atom. This is formed by reacting 1-methylpiperazine with cyclohexanone. If this is your target, refer to Section 5.

Strategic Analysis

The synthesis of 3-Cyclohexyl-1-methylpiperazine via reductive amination is technically a Reductive Methylation . The starting material is 3-Cyclohexylpiperazine .[2]

The Challenge: 3-Cyclohexylpiperazine contains two nucleophilic nitrogen atoms (N1 and N4).

  • N4 (Proximal): Located adjacent to the bulky C3-cyclohexyl group. High steric hindrance.

  • N1 (Distal): Located remote from the cyclohexyl group. Low steric hindrance.

The Solution: Exploiting steric differentiation allows for the selective methylation of N1 using Formaldehyde and Sodium Triacetoxyborohydride (STAB), minimizing N4-methylation or dimethylation.

Reaction Mechanism & Pathway[4][5][6]

The reaction proceeds via the formation of an iminium ion intermediate with formaldehyde, followed by irreversible hydride transfer from the reducing agent.

Pathway Diagram

ReductiveAmination Start 3-Cyclohexylpiperazine (Precursor) Intermediates N1-Hemiaminal / Iminium Ion (Sterically Favored) Start->Intermediates + Reagents Reagents Formaldehyde (1.1 eq) AcOH, DCE Reagents->Intermediates Reduction Hydride Transfer (STAB) Intermediates->Reduction Product 3-Cyclohexyl-1-methylpiperazine (Target) Reduction->Product Major Path SideProduct N4-Methyl / Dimethyl (Sterically Disfavored) Reduction->SideProduct Minor Path

Figure 1: Reaction pathway highlighting the steric selection of N1 over N4.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.[4]RoleNotes
3-Cyclohexylpiperazine 1.0SubstrateCan be synthesized via reduction of 3-phenylpiperazine or from cyclohexyl-alanine.
Formaldehyde (37% aq.) 1.1 - 1.2ElectrophileSlight excess ensures conversion; large excess risks dimethylation.
NaBH(OAc)₃ (STAB) 1.4 - 1.5Reducing AgentMild, selective. Does not reduce aldehydes/ketones as fast as imines.
Acetic Acid (AcOH) 1.0 - 2.0CatalystActivates the imine formation.
1,2-Dichloroethane (DCE) SolventSolventPreferred for STAB reactions. DCM or THF are alternatives.
Step-by-Step Methodology
Step 1: Iminium Formation
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Cyclohexylpiperazine (1.0 mmol) in 1,2-Dichloroethane (DCE) (5 mL, 0.2 M concentration).

  • Activation: Add Acetic Acid (1.0 - 2.0 mmol). Stir for 5 minutes at room temperature. Note: This buffers the solution and facilitates iminium ion formation.

  • Addition of Electrophile: Add Formaldehyde (37% aq. solution) (1.1 mmol) dropwise.

  • Equilibration: Stir the mixture for 15–30 minutes at room temperature under nitrogen/argon. This allows the formation of the hemiaminal/iminium species.

Step 2: Reductive Step
  • Reduction: Cool the mixture slightly to 0°C (optional, but recommended to suppress side reactions). Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol) portion-wise over 5 minutes.

    • Caution: Gas evolution (hydrogen) may occur; ensure the system is vented.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor via LC-MS or TLC.

    • Timeframe: Typically complete within 2–4 hours.

    • Endpoint: Disappearance of starting material (m/z = 169 for substrate) and appearance of product (m/z = 183).

Step 3: Work-up & Purification
  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose excess borohydride and neutralize the acetic acid.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification:

    • The crude residue is often sufficiently pure.

    • If N4-methylation (minor impurity) is observed, purify via Flash Column Chromatography using a basic eluent: DCM/MeOH/NH₄OH (90:9:1).

    • Note: The N1-methyl isomer (Target) is generally more polar than the starting material but less polar than the dimethyl impurity.

Quality Control & Validation

Expected Analytical Data:

  • ¹H NMR (CDCl₃): Look for the N-Methyl singlet at approximately δ 2.30 ppm . The methine proton at C3 (attached to cyclohexyl) should appear as a multiplet/doublet of doublets around δ 2.4–2.6 ppm .

  • Regiochemistry Check: Use 2D NMR (HMBC).

    • N1-Methylation (Correct): The methyl protons will show correlations to C2 and C6 of the piperazine ring.

    • N4-Methylation (Incorrect): The methyl protons would show correlations to C3 and C5. The correlation to C3 (the chiral center) is the diagnostic signal.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Incomplete Conversion Old STAB reagent (moisture sensitive).Use fresh STAB or switch to NaCNBH₃ (requires pH adjustment).
Dimethylation (N1, N4) Excess Formaldehyde used.Strictly limit HCHO to 1.1 equivalents. Lower temperature to 0°C.
No Reaction pH too high (basic).Ensure AcOH is added. Iminium formation requires mild acid catalysis.

Alternative Scenario: The N-Cyclohexyl Isomer

If your intended target was actually 1-Cyclohexyl-4-methylpiperazine (N-substituted), the protocol above is incorrect. Use the procedure below.

Reaction: Cyclohexanone + 1-Methylpiperazine (Standard Reductive Amination).

  • Mix: 1-Methylpiperazine (1.0 eq) + Cyclohexanone (1.0 eq) in DCE.

  • Catalyst: Add AcOH (1.0 eq).

  • Reductant: Add STAB (1.4 eq).

  • Outcome: The amine attacks the ketone, forming the N-Cyclohexyl bond. This is the standard industrial route for "Cyclizine-like" intermediates.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395-404. Link

  • Chamakuri, S., et al. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines."[5] Molecules, vol. 27, no.[5] 11, 2022, p. 3419.[5] (Provides context on synthesizing the C-substituted piperazine precursor). Link

Sources

Application

Crystallization methods for 3-Cyclohexyl-1-methylpiperazine salts

Application Note: Crystallization Protocols for 3-Cyclohexyl-1-methylpiperazine Salts Part 1: Executive Summary & Molecular Profile Objective: This guide provides a comprehensive methodology for the salt selection and cr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Protocols for 3-Cyclohexyl-1-methylpiperazine Salts

Part 1: Executive Summary & Molecular Profile

Objective: This guide provides a comprehensive methodology for the salt selection and crystallization of 3-Cyclohexyl-1-methylpiperazine , a lipophilic diamine intermediate often used in the synthesis of GPCR ligands and PDE inhibitors.

The Challenge: Unlike simple piperazine, the presence of a bulky cyclohexyl group at C3 significantly increases lipophilicity. This creates a high propensity for the salt to "oil out" (liquid-liquid phase separation) rather than crystallize, particularly in aqueous or highly polar media. Furthermore, the molecule contains two basic nitrogen centers with distinct pKa values, requiring precise stoichiometric control to avoid hygroscopic di-salts.

Molecular Profile:

  • Structure: Piperazine ring with N1-Methyl and C3-Cyclohexyl substitution.

  • Basicity (Estimated):

    • N4 (Secondary Amine): pKa ~9.2 – 9.6 (Primary site for salt formation).

    • N1 (Tertiary Amine): pKa ~5.0 – 5.5 (Secondary site; protonation here often leads to hygroscopicity).

  • Solubility: High in alcohols, ethers, and chlorinated solvents; low in water (free base).

Part 2: Pre-Formulation & Salt Selection Strategy

Before attempting kilogram-scale crystallization, a micro-scale screen is required to determine the optimal counterion.

Recommended Counterions
Salt TypeStoichiometryAdvantagesDisadvantages
Hydrochloride 1:1 (Mono)High melting point; cost-effective.Risk of di-salt formation (hygroscopic); corrosion issues.
Fumarate 1:1 or 2:1Non-hygroscopic; stable lattice; good for purification.Lower solubility in water (can be an advantage for isolation).
L-Tartrate 1:1Potential for chiral resolution (if racemic); breaks "oils".Higher cost; variable stoichiometry.
Solvent System Design (The "Anti-Solvent" Rule)

Due to the cyclohexyl group, single-solvent cooling crystallization often fails. We utilize a Solvent/Anti-Solvent approach:

  • Good Solvent (Dissolves Salt): Methanol, Ethanol, Isopropanol (IPA).

  • Anti-Solvent (Precipitates Salt): Ethyl Acetate (EtOAc), MTBE, Heptane.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of 3-Cyclohexyl-1-methylpiperazine Mono-Hydrochloride

Target: A stable, free-flowing solid. Avoids the hygroscopic di-HCl salt.

Reagents:

  • Crude 3-Cyclohexyl-1-methylpiperazine (Free Base).

  • HCl in Isopropanol (3M – 5M solution). Do not use aqueous HCl to prevent oiling.

  • Solvents: Isopropanol (IPA), Ethyl Acetate (EtOAc).

Step-by-Step Workflow:

  • Dissolution:

    • Dissolve 10 g of crude free base in 50 mL of Ethyl Acetate (5 vol) at room temperature.

    • Note: If the free base is an oil, ensure it is fully miscible. If turbid, add small amounts of IPA until clear.

  • Stoichiometric Addition (Critical):

    • Calculate exactly 0.95 equivalents of HCl (in IPA). Undershooting prevents protonation of the N1-methyl group.

    • Cool the solution to 0–5 °C.

    • Add the HCl/IPA solution dropwise over 30 minutes with vigorous stirring.

  • Seeding & Crystallization:

    • Observation: The solution may turn cloudy. If an oil droplet forms, heat to 40 °C until re-dissolved, then cool slowly.

    • Seed: If available, add 0.1% wt seed crystals at the cloud point.

    • Anti-Solvent Addition: Slowly add 20 mL of Heptane or additional EtOAc to drive precipitation.

  • Isolation:

    • Stir at 0 °C for 2 hours.

    • Filter under nitrogen (to avoid moisture uptake).

    • Wash cake with cold EtOAc/Heptane (1:1).

    • Dry in a vacuum oven at 45 °C for 12 hours.

Protocol B: Preparation of the Hemifumarate Salt

Target: A highly crystalline, non-hygroscopic salt suitable for long-term storage.

Reagents:

  • Crude Free Base.

  • Fumaric Acid (Solid).

  • Solvent: Ethanol (Absolute).

Step-by-Step Workflow:

  • Reaction Crystallization:

    • Dissolve 10 g of Free Base in 60 mL Ethanol (6 vol). Heat to 50 °C.

    • In a separate vessel, dissolve 0.55 equivalents (for Hemifumarate) or 1.05 equivalents (for Monofumarate) of Fumaric Acid in hot Ethanol.

  • Precipitation:

    • Add the hot acid solution to the base solution slowly.

    • Mechanism: Fumarate salts of lipophilic amines often crystallize rapidly. Maintain temperature at 50 °C during addition to prevent entrapment of impurities.

  • Cooling Profile:

    • Cool linearly from 50 °C to 20 °C over 4 hours (7.5 °C/hour).

    • Hold at 20 °C for 2 hours.

    • Cool to 0 °C for final yield maximization.

  • Isolation:

    • Filter and wash with cold Ethanol.

    • Analysis: Check stoichiometry via 1H NMR (integration of fumarate alkene protons vs. piperazine signals).

Part 4: Troubleshooting & Visualization

Common Failure Mode: "Oiling Out"

The presence of the cyclohexyl ring makes the salt prone to forming a second liquid phase (oil) instead of a solid.

Decision Tree: Solving the "Oil" Problem

SaltCrystallization Start Salt Formation Started CheckState Observation after Acid Addition Start->CheckState Precipitate Solid Precipitate CheckState->Precipitate Ideal Oil Oiling Out (Liquid Phase) CheckState->Oil Problem Heat 1. Heat to re-dissolve (Reflux) Oil->Heat SolventChange 2. Add more Polar Solvent (MeOH/EtOH) Heat->SolventChange If still oily Seed 3. Seed at Cloud Point SolventChange->Seed CoolSlow 4. Cool very slowly (<5°C/hr) Seed->CoolSlow CoolSlow->Precipitate Success

Caption: Troubleshooting logic for converting an oiled-out salt into a crystalline solid.

Part 5: Analytical Validation

Every batch must be validated to ensure the correct salt form and stoichiometry.

TechniquePurposeAcceptance Criteria
XRPD (X-Ray Powder Diffraction) Crystallinity checkSharp, distinct peaks. No "amorphous halo".
DSC (Diff.[1] Scanning Calorimetry) Purity & SolvatesSingle sharp endotherm (Melting Point). Broad peaks indicate amorphous content or wide melting range.
1H NMR StoichiometryIntegration of Acid : Base matches theoretical (e.g., 1:1 or 0.5:1).
Hygroscopicity (DVS) StabilityWeight gain < 2% at 80% RH (for Fumarate). HCl may show higher uptake.

References

  • PubChem. (2025).[2][3] 1-Cyclohexylpiperazine: Chemical and Physical Properties. National Library of Medicine. Available at: [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at 298, 303, 313, and 323 K. Journal of Chemical & Engineering Data, 54(11), 2914-2917. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Cyclohexyl-1-methylpiperazine Synthesis

This guide functions as a specialized Technical Support Center for researchers synthesizing 3-Cyclohexyl-1-methylpiperazine . It prioritizes yield optimization through rigorous process control, specifically targeting the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 3-Cyclohexyl-1-methylpiperazine . It prioritizes yield optimization through rigorous process control, specifically targeting the two most common synthetic bottlenecks: Catalytic Hydrogenation (aromatic saturation) and Regioselective Methylation .

Status: Operational | Tier: Level 3 (Process Optimization)

Introduction: The Yield Challenge

The synthesis of 3-Cyclohexyl-1-methylpiperazine presents a classic medicinal chemistry dilemma: balancing regioselectivity (distinguishing N1 vs. N4) with conversion efficiency (saturating the phenyl ring).

Most yield losses occur in two specific phases:

  • Incomplete Hydrogenation: Stalling at the phenyl intermediate or suffering hydrogenolysis (ring opening).

  • Workup Losses: The high water solubility of the product leads to poor recovery during liquid-liquid extraction.

This guide provides optimized protocols and troubleshooting logic for these critical control points.

Module 1: Critical Process Parameters (CPP) – Hydrogenation

Context: The most robust route to high-yield synthesis is the Catalytic Hydrogenation of 1-methyl-3-phenylpiperazine . This method avoids the regioselectivity issues of alkylating a pre-formed cyclohexylpiperazine.

Optimized Protocol: Phenyl-to-Cyclohexyl Reduction
  • Precursor: 1-Methyl-3-phenylpiperazine (free base or HCl salt).

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Alumina (Ru/Al₂O₃).

    • Note: Avoid Palladium (Pd/C) for this specific step if possible; Pd is excellent for debenzylation but often requires excessive pressure (>100 bar) to reduce the phenyl ring, leading to side reactions.

  • Solvent: Methanol with 1-2 equivalents of Acetic Acid (AcOH) or pure AcOH.

    • Why: Protonation of the amine prevents catalyst poisoning by the nitrogen lone pairs.

  • Conditions: 50–60 °C, 50–60 bar (700–870 psi) H₂.

Troubleshooting Guide: Hydrogenation Stalled?
SymptomProbable CauseCorrective Action
Reaction stalls at ~50% conversion Catalyst PoisoningThe amine is binding to the metal surface. Add 1.5 eq. HCl or AcOH to protonate the piperazine nitrogens.
De-methylation observed (M-14 peak) HydrogenolysisTemperature is too high (>80°C) or Pd/C is being used. Switch to Rh/C and lower temp to 50°C.
Ring Opening (Acyclic amines formed) Over-reductionReaction time too long or pressure too extreme. Stop reaction immediately upon H₂ uptake cessation.
Cis/Trans Isomer Mixtures Thermodynamic Control3-substituted piperazines favor the thermodynamically stable conformer (equatorial cyclohexyl). Recrystallize the HCl salt from EtOH/Et₂O to enrich the major isomer.
Visual Workflow: Hydrogenation Logic

The following diagram outlines the decision process for optimizing the hydrogenation step.

HydrogenationLogic Start Start: 1-Methyl-3-phenylpiperazine Solvent Solvent Selection: MeOH + AcOH (Preferred) Start->Solvent Catalyst Catalyst Selection: 5% Rh/C (Standard) Solvent->Catalyst Process Run Hydrogenation (50 bar, 60°C) Catalyst->Process Check Check LCMS/NMR Conversion > 95%? Process->Check Success Filtration & Workup Check->Success Yes Stall Stalled / Low Conversion Check->Stall No Action1 Add 1.0 eq HCl (Prevent Poisoning) Stall->Action1 Amine Poisoning? Action2 Increase Pressure (to 80 bar) Stall->Action2 Kinetics Slow? Action3 Switch to PtO2 (Adam's Catalyst) Stall->Action3 Rh Inactive? Action1->Process Action2->Process Action3->Process

Caption: Decision tree for troubleshooting incomplete hydrogenation of phenylpiperazines.

Module 2: Regiochemistry & Alkylation

Context: If you must start from 2-cyclohexylpiperazine (rather than the phenyl route), you face the "N1 vs. N4" challenge. Direct methylation often yields a mixture of N1-methyl, N4-methyl, and N1,N4-dimethyl products.

The "Golden Route": Boc-Protection Strategy

To guarantee high yield and purity, do not use direct alkylation with methyl iodide. Use a protection-deprotection sequence.

  • Protection: React 2-cyclohexylpiperazine with Boc₂O (0.9 eq) in DCM at 0°C.

    • Mechanism:[1][2] The N4 nitrogen (less sterically hindered) reacts faster than the N1 nitrogen (hindered by the C3-cyclohexyl group).

    • Result: 4-Boc-2-cyclohexylpiperazine (Major product).

  • Methylation: Perform Reductive Amination (Eschweiler-Clarke) on the free N1 amine.

    • Reagents: Formaldehyde (37% aq) / Formic Acid, reflux.

    • Note: Since N4 is Boc-protected, methylation must occur at N1.

  • Deprotection: TFA/DCM or HCl/Dioxane to remove the Boc group.

FAQ: Methylation Issues

Q: Can I just use Methyl Iodide (MeI) on the unprotected scaffold? A: Not recommended. MeI is non-selective. You will get significant amounts of the dimethyl quaternary salt (M+15 mass shift) and the wrong regioisomer. If you must use MeI, add it dropwise (0.9 eq) at -78°C, but expect yields <40%.

Q: Why use Eschweiler-Clarke instead of MeI? A: The Eschweiler-Clarke reaction (Formaldehyde/Formic Acid) proceeds via an iminium ion intermediate. It cannot quaternize the nitrogen (form a permanent positive charge) under standard conditions.[1] This prevents "over-alkylation," a major yield killer in piperazine synthesis.

Module 3: Purification & Isolation

Context: 3-Cyclohexyl-1-methylpiperazine is an "amphiphilic amine"—it loves water. Standard extraction (DCM/Water) often leaves 30-50% of your product in the aqueous waste layer.

The "Salting-Out" Extraction Protocol
  • Basify: Adjust reaction mixture pH to >12 using 50% NaOH.

  • Saturation: Saturate the aqueous phase with NaCl (solid). This reduces the solubility of the organic amine in water (Salting-out effect).

  • Solvent Choice: Do not use Ethyl Acetate (it hydrolyzes at pH 12) or Ether (too non-polar).

    • Best Solvent:Chloroform (CHCl₃) or Dichloromethane (DCM) with 5% Methanol.

    • Alternative:n-Butanol (excellent recovery, but requires high-vac rotovap).

  • Drying: Dry organic layer over Na₂SO₄, not MgSO₄ (Lewis acid interaction with amines can sometimes cause loss).

Visual Workflow: Purification Logic

PurificationFlow Crude Crude Reaction Mix (Aqueous/Acidic) Basify Adjust pH > 12 (50% NaOH) Crude->Basify Salt Add NaCl (Sat.) (Salting Out) Basify->Salt Extract Extract x3 (DCM:MeOH 95:5) Salt->Extract CheckAq Check Aqueous Layer (TLC/LCMS) Extract->CheckAq Final Dry (Na2SO4) & Concentrate CheckAq->Final Clean AltExtract Continuous Extraction (Chloroform) CheckAq->AltExtract Product Remaining AltExtract->Final

Caption: Optimized workup flow to recover highly polar piperazine derivatives.

References

  • Catalytic Hydrogenation of Heterocycles

    • Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
    • Application Note: Benchchem. (2025).[3][4][5] Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine. Link (Demonstrates Rh/Pt efficacy for pyridine/phenyl reduction).

  • Regioselective Methylation (Eschweiler-Clarke)

    • Source: Isco, T. (2013). Strategies for the Flash Purification of Highly Polar Compounds. Link (Discusses purification of polar amines).

    • Methodology: Clarke, H. T., et al. (1933).[6] "The Action of Formaldehyde on Amines and Amino Acids".[1][2][6] Journal of the American Chemical Society.[6] (Foundational text for non-quaternizing methylation).

  • Boc-Protection Strategies

    • Source: Li, X., et al. (2013).[7] "Regioselective polymethylation...". Journal of Organic Chemistry. Link (Illustrates protection group strategies for regiocontrol in poly-functional amines).

  • Piperazine Synthesis & Workup

    • Source: Google Patents US2919275A. Purification of piperazine. Link (Details salt formation and extraction techniques for water-soluble piperazines).

Sources

Optimization

Removing unreacted starting materials from 3-Cyclohexyl-1-methylpiperazine

Welcome to the technical support guide for the purification of 3-Cyclohexyl-1-methylpiperazine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Cyclohexyl-1-methylpiperazine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in removing unreacted starting materials and byproducts from this compound. The synthesis of 3-Cyclohexyl-1-methylpiperazine, commonly achieved through the reductive amination of cyclohexanone and 1-methylpiperazine, is a robust reaction.[1][2][3] However, the purification of the final product often presents challenges due to the similar chemical nature of the product and the unreacted amine starting material.

This guide is structured in a question-and-answer format to directly address the most common issues encountered during the post-reaction workup and purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I need to remove after synthesizing 3-Cyclohexyl-1-methylpiperazine?

A: The most common impurities are the unreacted starting materials: cyclohexanone and 1-methylpiperazine. Cyclohexanone is a neutral ketone, while 1-methylpiperazine is a basic amine, similar to the product. Depending on the reaction conditions, you may also encounter byproducts from self-condensation of cyclohexanone or over-alkylation, though these are typically minor if the reaction stoichiometry is well-controlled.[4]

Q2: My crude product has a distinct peppermint or acetone-like odor. What is this impurity and how can I remove it?

A: That characteristic odor strongly suggests the presence of unreacted cyclohexanone.[5][6] As a neutral organic compound, cyclohexanone can be efficiently removed from the basic product and unreacted amine using a chemically-active extraction, also known as an acid-base extraction.[7][8][9]

The principle is to convert the basic amines (your product and unreacted 1-methylpiperazine) into their water-soluble salt forms by washing the crude mixture with an acidic solution. The neutral cyclohexanone will remain in the organic layer, allowing for a clean separation.

For a detailed methodology, see Protocol 1: Foundational Purification via Acid-Base Extraction.

Q3: I've performed an acid wash and removed the cyclohexanone, but my product is still contaminated with unreacted 1-methylpiperazine. How do I separate these two amines?

A: This is the central challenge in this purification. Both your product, 3-Cyclohexyl-1-methylpiperazine, and the starting material, 1-methylpiperazine, are basic amines with similar properties. However, their physical properties differ enough to allow for separation by several methods:

  • Fractional Vacuum Distillation: The product has a significantly higher molecular weight and thus a higher boiling point than 1-methylpiperazine. Distillation under reduced pressure (vacuum) is the most effective method for large-scale purification. It prevents thermal degradation and allows for separation at lower temperatures.

  • Column Chromatography: For lab-scale quantities and high-purity requirements, column chromatography is an excellent choice. The two amines have different polarities and can be separated on a suitable stationary phase.

  • Crystallization: It may be possible to selectively crystallize the product as a salt (e.g., dihydrochloride or diacetate salt).[10][11][12] This method's success depends on a significant difference in solubility between the product's salt and the corresponding salt of 1-methylpiperazine.

A decision tree for selecting the appropriate secondary purification method is provided below.

Purification_Decision_Tree start Crude Amine Mixture (Product + 1-Methylpiperazine) scale_check What is your scale? start->scale_check purity_check High Purity Required (>99%)? scale_check->purity_check Small Scale (<5g) distillation Fractional Vacuum Distillation scale_check->distillation Large Scale (>5g) crystallization Salt Crystallization (Method Development Required) scale_check->crystallization Alternative/Scalable purity_check->distillation No chromatography Column Chromatography purity_check->chromatography Yes

Caption: Decision tree for post-extraction purification.

Q4: Can I use standard silica gel for column chromatography? I'm seeing significant peak tailing.

A: This is a very common issue. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Basic compounds like amines interact strongly with these acidic sites, leading to irreversible adsorption, poor separation, and significant peak tailing.[13][14]

You have two effective solutions:

  • Mobile Phase Modification: Add a small amount of a competitive base, such as triethylamine (typically 0.5-2%), to your mobile phase (e.g., hexane/ethyl acetate). The triethylamine will occupy the acidic sites on the silica, allowing your compounds of interest to elute more symmetrically.[13][15]

  • Use an Amine-Functionalized Column: These columns have a stationary phase that is chemically modified with amino groups. This creates a basic surface that repels basic analytes, preventing the strong acid-base interactions and resulting in excellent peak shape without mobile phase additives.[13][14][16]

For detailed methodologies, see Protocol 2: Purification by Flash Column Chromatography.

Troubleshooting Guides & Protocols

Data Summary Table

For effective separation, understanding the physicochemical properties of the involved compounds is crucial.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Key Characteristic
CyclohexanoneC₆H₁₀O98.14~155-156[4][5][6]Neutral Ketone
1-MethylpiperazineC₅H₁₂N₂100.16~138[17][18]Basic Diamine
3-Cyclohexyl-1-methylpiperazineC₁₁H₂₂N₂182.31>200 (Est.)Basic Diamine
Protocol 1: Foundational Purification via Acid-Base Extraction

This protocol is designed to remove the neutral starting material (cyclohexanone) from the basic amine components.

Objective: To separate cyclohexanone from the crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Diethyl ether or Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., 50 mL of diethyl ether) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[8]

  • Phase Separation: Allow the layers to separate. The top layer will be the organic phase (diethyl ether) containing the neutral cyclohexanone. The bottom aqueous layer will contain the hydrochloride salts of your product and unreacted 1-methylpiperazine.[7][19]

  • Extraction: Drain the lower aqueous layer into a clean flask. To ensure complete extraction, wash the organic layer again with a fresh portion of 1 M HCl and combine the aqueous layers. The organic layer can now be set aside for proper waste disposal.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 1 M NaOH while stirring until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the amine salts, regenerating the free bases which may cause the solution to become cloudy.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the free amines back into an organic solvent by adding an equal volume of fresh diethyl ether and shaking vigorously.

  • Isolation: Drain and discard the aqueous layer. Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Transfer the organic layer to a flask, dry it over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield a mixture of 3-Cyclohexyl-1-methylpiperazine and 1-methylpiperazine, now free of cyclohexanone.

Extraction_Workflow cluster_0 Organic Phase (Ether) A Crude Mixture (Product + SMs) B Wash with 1M HCl A->B C Cyclohexanone in Ether B->C Separate Layers H Amine Salts in 1M HCl B->H Amines move to Aqueous D Final Product + 1-MP in Ether E Wash with Brine D->E F Dry & Evaporate E->F G Purified Amine Mixture F->G I Add NaOH (pH>12) Back-extract with Ether H->I I->D Amines move back to Organic

Caption: Workflow for the acid-base extraction process.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate 3-Cyclohexyl-1-methylpiperazine from 1-methylpiperazine.

Method A: Standard Silica Gel with Triethylamine (TEA) Additive

  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate + 1% TEA).

  • Column Packing: Pack the column with the slurry.

  • Equilibration: Equilibrate the packed column by running several column volumes of the mobile phase through it.

  • Sample Loading: Dissolve your amine mixture in a minimal amount of the mobile phase or a stronger solvent like DCM and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, keeping the TEA concentration constant at 1%. For example, start with 2% ethyl acetate and gradually increase to 20%. The less polar product (3-Cyclohexyl-1-methylpiperazine) should elute before the more polar starting material (1-methylpiperazine).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the pure product.

Method B: Amine-Functionalized Silica

  • Column Selection: Choose a pre-packed amine-functionalized column appropriate for your sample size.[16]

  • Equilibration: Equilibrate the column with your starting mobile phase (e.g., 100% Hexane or 99:1 Hexane:Ethyl Acetate). No TEA is needed.

  • Sample Loading: Load your sample as described in Method A.

  • Elution: Elute with a simple gradient of ethyl acetate in hexane. The separation is often cleaner and more efficient than on standard silica.

  • Fraction Collection: Collect and analyze fractions as described above.

References

  • University of Waterloo. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic - Confluence. [Link]

  • Sciencemadness Wiki. (2020, January 10). Cyclohexanone. [Link]

  • Pilgaard, M. (2016, July 19). Cyclohexanone: Physical properties. Michael Pilgaard's Web Chemistry. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Cyclohexanone. Retrieved from Wikipedia. [Link]

  • Kiran Kumar, K., et al. (2021). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–82. [Link]

  • Ferguson, G., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 794-799. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. PubChem Compound Database. [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from Wikipedia. [Link]

  • Ferguson, G., et al. (2020). The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1269-1277. [Link]

  • American Chemical Society. (2013, November 18). 1-Methylpiperazine. [Link]

  • Britton, E. C., & Lange, N. A. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S.
  • Solubility of Things. (n.d.). Piperazine. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]

  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Fujii, K., et al. (1992). U.S. Patent No. 5,168,983. Washington, DC: U.S.
  • Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Smith, W. B. (1961). U.S. Patent No. 2,975,181. Washington, DC: U.S.
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  • CN102304102A - Preparation method of 1-methyl piperazine. (2012).
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  • Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography?. [Link]

  • Notari, B., et al. (2011). CN101952235A - Process for the production of cyclohexanone with removal of impurities.
  • Levanova, S. V., et al. (2019). New technological solutions in the production of high quality cyclohexanone. Russian Journal of Applied Chemistry, 92(11), 1599-1606. [Link]

  • IQ-USP. (n.d.). Isolation of Cyclohexanone from Steam Distillate. [Link]

  • Kourilova, H., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Sorokina, I. A., & Galkin, K. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(3), 1545-1594. [Link]

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Troubleshooting

Overcoming solubility issues of 3-Cyclohexyl-1-methylpiperazine in water

Welcome to the technical support resource for 3-Cyclohexyl-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome aqueous solub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Cyclohexyl-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome aqueous solubility challenges encountered with this compound. Our approach is rooted in foundational physicochemical principles and validated formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the expected behavior of 3-Cyclohexyl-1-methylpiperazine in aqueous media.

Q1: What are the key structural features of 3-Cyclohexyl-1-methylpiperazine that influence its water solubility?

A: 3-Cyclohexyl-1-methylpiperazine possesses a distinct molecular architecture that dictates its solubility. The structure combines a bulky, non-polar cyclohexyl group with a basic piperazine ring. The cyclohexyl group is hydrophobic ("water-hating") and significantly limits the molecule's ability to dissolve in water.[1][2] Conversely, the two nitrogen atoms in the piperazine ring are basic and can be protonated, which introduces a positive charge and enhances water solubility.[1][2][3] The interplay between the large hydrophobic region and the ionizable basic centers is the primary determinant of its solubility profile.

Q2: Why is 3-Cyclohexyl-1-methylpiperazine likely to be poorly soluble in neutral water (pH ~7)?

A: At neutral pH, the basic nitrogen atoms of the piperazine ring are only partially protonated. The molecule exists predominantly in its neutral, or "free base," form. In this state, the hydrophobic character of the cyclohexyl and methyl groups dominates, leading to poor aqueous solubility.[1] To achieve significant solubility, the equilibrium must be shifted towards the protonated, more polar, cationic form of the molecule.

Q3: What is the most straightforward first step to try and dissolve this compound?

A: The most direct and often most effective initial approach is pH adjustment . Since 3-Cyclohexyl-1-methylpiperazine is a basic compound, lowering the pH of the aqueous medium with a suitable acid will protonate the piperazine nitrogens.[2][4] This process converts the neutral, poorly soluble free base into a more soluble salt form.[2] For many amines, this can increase solubility by several orders of magnitude.

Q4: Are there any potential downsides to using pH adjustment?

A: Yes, while effective, pH adjustment is not always a universally applicable solution. Potential limitations include:

  • Compound Stability: The low pH required for solubilization might cause chemical degradation (e.g., hydrolysis) of the compound or other components in the formulation.

  • Application Constraints: The final application may have specific pH requirements. For example, a formulation for intravenous injection must be within a physiological pH range (typically ~7.4), and in vitro cell-based assays are highly sensitive to pH.

Part 2: Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are encountering persistent solubility issues with 3-Cyclohexyl-1-methylpiperazine, this troubleshooting guide provides a systematic workflow to identify and implement an effective solubilization strategy.

G start Initial Dissolution Attempt Fails in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment (Lower pH with HCl, Citric Acid, etc.) start->ph_adjust outcome_ph_ok Solubility Achieved? Is pH compatible with application? ph_adjust->outcome_ph_ok cosolvent Strategy 2: Co-solvent Systems (Add water-miscible organic solvents) outcome_co_ok Solubility Achieved? Is solvent compatible with application? cosolvent->outcome_co_ok surfactant Strategy 3: Surfactant Micelles (Incorporate non-ionic surfactants) outcome_surf_ok Solubility Achieved? Is surfactant compatible with application? surfactant->outcome_surf_ok cyclodextrin Strategy 4: Cyclodextrin Complexation (Use modified cyclodextrins) outcome_cd_ok Solubility Achieved? Is cyclodextrin compatible with application? cyclodextrin->outcome_cd_ok salt_form Strategy 5: Salt Formation (Synthesize a stable, soluble salt form) success SUCCESS: Proceed with Experiment salt_form->success Yes outcome_ph_ok->cosolvent No outcome_ph_ok->success Yes outcome_co_ok->surfactant No outcome_co_ok->success Yes outcome_surf_ok->cyclodextrin No outcome_surf_ok->success Yes outcome_cd_ok->salt_form No outcome_cd_ok->success Yes

Caption: Troubleshooting workflow for solubilizing 3-Cyclohexyl-1-methylpiperazine.

Step 1: pH Adjustment

As the most fundamental approach for a basic compound, systematically lowering the pH should be your first step. The Henderson-Hasselbalch equation provides a theoretical basis, but empirical testing is crucial as ideal behavior is not guaranteed.[5]

  • Principle: By lowering the pH well below the pKa of the piperazine nitrogens, you ensure complete protonation, maximizing the formation of the soluble cationic species.

  • Recommendation: Create a pH-solubility profile. Test solubility in a series of buffers (e.g., pH 7.0, 6.0, 5.0, 4.0). This will identify the pH at which the desired concentration is achieved.

Step 2: Co-solvent Systems

If pH adjustment is insufficient or incompatible with your experimental design, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous environment.[6][7]

  • Principle: The co-solvent disrupts the hydrogen-bonding network of water, making it more favorable for the hydrophobic cyclohexyl group to be accommodated in the solvent mixture.[6][8]

  • Recommendation: Screen a panel of common pharmaceutical co-solvents. Start with lower concentrations (5-10%) and increase as needed.

Co-solventTypical Starting Conc. (v/v)Notes
Ethanol10 - 40%Generally well-tolerated in many systems.
Propylene Glycol (PG)10 - 40%Common solvent for oral and parenteral formulations.[8]
Polyethylene Glycol 400 (PEG 400)10 - 50%Low toxicity, widely used.[8][9]
Dimethyl Sulfoxide (DMSO)1 - 10%Very strong solvent, but can be toxic to cells at higher concentrations.[7]
Step 3: Surfactant-Based Formulations

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form aggregates called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[10][11]

  • Principle: The hydrophobic cyclohexyl portion of your compound can partition into the hydrophobic core of the micelle, while the polar, protonated piperazine ring can orient towards the aqueous phase. This process, known as micellar solubilization, effectively hides the hydrophobic part of the molecule from the water.[11][12]

  • Recommendation: Use non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL.[13] They are less likely to interact with the cationic form of your compound. Screen a range of concentrations starting from just above their known CMC.

Step 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15][16][17][18] They can encapsulate hydrophobic molecules, or parts of molecules, forming an "inclusion complex."

  • Principle: The hydrophobic cyclohexyl group of 3-Cyclohexyl-1-methylpiperazine can fit into the hydrophobic cavity of a cyclodextrin molecule. The resulting complex has the hydrophilic exterior of the cyclodextrin, rendering the entire assembly water-soluble.[15][17]

  • Recommendation: Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are preferred due to their higher water solubility and lower toxicity compared to native cyclodextrins.[15]

G cluster_0 Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior) Equals CD->Equals Drug Poorly Soluble Drug (Hydrophobic Moiety) Plus + Drug->Plus Complex Soluble Inclusion Complex Plus->CD Equals->Complex

Caption: Mechanism of cyclodextrin inclusion complex formation.

Step 5: Salt Formation

For long-term development, preparing a stable, crystalline salt of 3-Cyclohexyl-1-methylpiperazine can be a highly effective strategy to improve not only solubility but also dissolution rate and handling properties.[19]

  • Principle: By reacting the basic free base with an acid, a salt is formed with a defined crystal lattice. A well-chosen salt form can have significantly higher aqueous solubility than the free base.[19]

  • Recommendation: This is a synthetic chemistry approach. Common counter-ions for basic drugs include hydrochloride, sulfate, citrate, tartrate, and mesylate. An oxalate salt of a similar compound, (R)-1-Cyclohexyl-3-methyl-piperazine, is commercially available, suggesting this is a viable strategy.[20][21] Screening different counter-ions is necessary to find a salt with optimal physicochemical properties.

Part 3: Detailed Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This standard method determines the thermodynamic equilibrium solubility of a compound in a given solvent system.[22]

  • Preparation: Add an excess amount of 3-Cyclohexyl-1-methylpiperazine to a known volume (e.g., 1-2 mL) of the desired aqueous buffer or solvent system in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial tightly. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining undissolved solid. The filter material should be pre-validated for low drug binding.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Solubilization by pH Adjustment

  • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent where it is freely soluble (e.g., DMSO or ethanol).

  • Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8).

  • Spiking: Add a small, known volume of the stock solution to each buffer to achieve the target final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Observation: Vortex each sample and visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 24 hours).

  • Quantification (Optional): To determine the exact amount that remains in solution, centrifuge the samples with precipitate, filter the supernatant, and quantify using HPLC as described in Protocol 1.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a common lab-scale method for preparing cyclodextrin complexes.[23]

  • Molar Ratio Calculation: Calculate the required amounts of 3-Cyclohexyl-1-methylpiperazine and HP-β-CD for a desired molar ratio (commonly 1:1 or 1:2).

  • Mixing: Place the HP-β-CD powder in a glass mortar. Add a small amount of water or a water-ethanol mixture to form a thick, consistent paste.

  • Kneading: Gradually add the drug powder to the paste and knead thoroughly with a pestle for 30-60 minutes. The continuous mixing facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven for more sensitive compounds.

  • Pulverization: Grind the dried complex into a fine powder and store it in a desiccator.

  • Solubility Testing: Test the aqueous solubility of the prepared complex powder using the Shake-Flask Method (Protocol 1).

Part 4: References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Hilaris Publisher. Retrieved from

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024). Hilaris Publisher. Retrieved from

  • Gohil, R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Retrieved from

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Retrieved from

  • Zarzar, J. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from

  • Co-solvency: Significance and symbolism. (2025). Wisdom Library. Retrieved from

  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. (2024). Pharma Excipients. Retrieved from

  • Shayan, B., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved from

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved from

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. (n.d.). Benchchem. Retrieved from

  • Maheshwari, R., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Retrieved from

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications. Retrieved from

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved from

  • Sharma, D., et al. (2011). Methods to boost solubility. IJSDR. Retrieved from

  • Solubility and pH of amines. (n.d.). Creative Chemistry. Retrieved from

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). University of the Sciences in Philadelphia. Retrieved from

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics. Retrieved from

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC. Retrieved from

  • Methods of solubility enhancements. (n.d.). Slideshare. Retrieved from

  • Solubility of Amines. (n.d.). University of Calgary. Retrieved from

  • Solubilization in Surfactant Systems. (2015). ResearchGate. Retrieved from

  • Scientific Guide to Surfactant Selection: Comprehensive Strategies and Industrial Insights from Alfa Chemistry. (n.d.). Alfa Chemistry. Retrieved from

  • What are the effects of surfactants on the solubilization of hydrophobic substances?. (2025). Blog. Retrieved from

  • (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. (n.d.). Sigma-Aldrich. Retrieved from

  • (R)-1-Cyclohexyl-3-methyl-piperazine oxalate | 1187930-96-6. (n.d.). Sigma-Aldrich. Retrieved from

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Optimization

Optimizing reaction temperature for 3-Cyclohexyl-1-methylpiperazine synthesis

Welcome to the technical support guide for the synthesis of 3-Cyclohexyl-1-methylpiperazine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, experience-driven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Cyclohexyl-1-methylpiperazine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, experience-driven answers to common challenges encountered during this synthesis, with a specific focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Cyclohexyl-1-methylpiperazine, and where does temperature play a critical role?

A1: The most prevalent and efficient pathway is a two-step process: 1) Reductive amination of cyclohexanone with a mono-protected piperazine (e.g., 1-Boc-piperazine) to form N-Boc-1-cyclohexylpiperazine, followed by deprotection. 2) N-methylation of the resulting 1-cyclohexylpiperazine to yield the final product. Temperature is a critical parameter in both the reductive amination and N-methylation steps, directly influencing reaction rate, yield, and impurity profile.[1][2][3]

Q2: Why is direct alkylation of piperazine with a cyclohexyl halide followed by methylation not the preferred route?

A2: Direct alkylation of piperazine is notoriously difficult to control and often leads to a mixture of mono- and di-substituted products, as well as potential quaternary ammonium salts.[4][5] The two nitrogen atoms of piperazine have similar nucleophilicity, and once one is alkylated, the second can become even more reactive, leading to low selectivity for the desired mono-cyclohexyl product.[1] Temperature control is especially challenging in this scenario, as higher temperatures needed to drive the reaction also promote over-alkylation.[5]

Synthesis Workflow and Key Temperature Checkpoints

The following diagram illustrates a standard, robust workflow for the synthesis of 3-Cyclohexyl-1-methylpiperazine, highlighting the stages where temperature optimization is paramount.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Methylation Reactants1 Cyclohexanone + 1-Boc-piperazine Imine Imine Intermediate Formation Reactants1->Imine Solvent (e.g., DCE) Room Temperature Reduction Reduction with Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reduction Temperature Control Point 1: Maintain Room Temp to avoid side reactions Product1 1-Boc-4-cyclohexylpiperazine Reduction->Product1 Acid Acidic Conditions (e.g., TFA or HCl in Dioxane) Product1->Acid Purification & Isolation Product2 1-Cyclohexylpiperazine Acid->Product2 Temperature Control Point 2: Often 0°C to RT to prevent degradation Reactants2 1-Cyclohexylpiperazine + Formaldehyde/Formic Acid (Eschweiler-Clarke) Product2->Reactants2 Purification & Isolation Methylation Methylation Reaction Reactants2->Methylation Temperature Control Point 3: Crucial for yield and purity. Heat required, but excess causes side reactions. FinalProduct 3-Cyclohexyl-1-methylpiperazine Methylation->FinalProduct

Caption: Synthetic workflow with critical temperature control points.

Troubleshooting Guide: Temperature Optimization

This section addresses specific issues organized by synthetic step.

Part A: Reductive Amination (Cyclohexanone + 1-Boc-Piperazine)

Q: My reductive amination reaction is sluggish or stalling, resulting in low yield of 1-Boc-4-cyclohexylpiperazine. Should I increase the temperature?

A: It is advisable to first verify other factors before increasing the temperature. While gentle heating (e.g., to 40-50°C) can sometimes improve rates, it often is not the optimal solution and can introduce new problems.

Expert Explanation: Reductive amination involves the formation of an imine intermediate, which is in equilibrium with the starting materials.[3] This step is often the rate-limiting part of the reaction. The subsequent reduction of the imine is typically fast.

  • Primary Cause - Inefficient Imine Formation: The most common reason for a sluggish reaction is inefficient removal of water, which is a byproduct of imine formation. This pushes the equilibrium back towards the starting materials.[3]

  • Primary Cause - Reducing Agent Potency: The reducing agent, commonly sodium triacetoxyborohydride (NaBH(OAc)₃), can degrade if exposed to moisture.

Troubleshooting Flowchart: Low Yield in Reductive Amination

G Start Problem: Low Yield of 1-Boc-4-cyclohexylpiperazine CheckMoisture Was the reaction run under anhydrous conditions? (e.g., dry solvent, inert atmosphere) Start->CheckMoisture CheckReagent Is the reducing agent (e.g., NaBH(OAc)₃) fresh and was it handled properly? CheckMoisture->CheckReagent Yes SolutionMoisture Solution: Re-run with freshly dried solvent (e.g., over molecular sieves) and under N₂ or Argon. CheckMoisture->SolutionMoisture No CheckStoichiometry Was stoichiometry correct? (Often slight excess of cyclohexanone & reducing agent) CheckReagent->CheckStoichiometry Yes SolutionReagent Solution: Use a fresh bottle of reducing agent. CheckReagent->SolutionReagent No ConsiderTemp If all else is confirmed, consider gentle heating (40-50°C) and monitor closely by TLC/LC-MS. CheckStoichiometry->ConsiderTemp Yes SolutionStoichiometry Solution: Re-calculate and verify reactant stoichiometry. CheckStoichiometry->SolutionStoichiometry No

Caption: Decision tree for troubleshooting low yield in reductive amination.

Part B: N-Methylation (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction, which uses formaldehyde as the carbon source and formic acid as the reducing agent, is a classic and effective method for N-methylation. Temperature control here is a delicate balance.

Q: What is the optimal temperature range for the N-methylation of 1-cyclohexylpiperazine, and what happens if I deviate from it?

A: The optimal temperature is typically in the range of 85-100°C .[6] The reaction is often heated to reflux until the evolution of CO₂ gas ceases, indicating completion.

Expert Explanation & Data Summary: Temperature directly impacts the rate of methylation but also the formation of key impurities.

Temperature RangeExpected OutcomePotential Issues & Side Reactions
< 80°C Very slow or incomplete reaction.Low conversion of starting material.
85 - 100°C Optimal Range. Good reaction rate, high conversion.Minimal side product formation if reaction time is monitored.
> 100°C Very fast reaction.Increased risk of impurity formation. Potential for Leuckart-type side reactions or degradation of the formic acid/formaldehyde, leading to N-formyl impurities or other byproducts.[7] May require a pressure vessel.[6][8][9]

Q: I'm observing a significant amount of N,N'-dimethylpiperazine or other unexpected byproducts after the methylation step. Is this related to temperature?

A: Yes, this is highly likely. Over-heating or prolonged reaction times can lead to several side reactions.

Expert Explanation:

  • Formation of N-formylpiperazine: If the reducing agent (formic acid) is depleted or degrades due to excessive heat before all the iminium intermediate is reduced, the intermediate can be trapped as a stable N-formyl impurity.

  • Decomposition: At very high temperatures, the starting materials or the product itself can degrade.[7]

  • Alternative Pathways: While less common in a standard Eschweiler-Clarke, extremely high temperatures could promote alternative reaction pathways, especially if catalytic impurities are present in the reaction vessel.

Experimental Protocols

Protocol 1: Reductive Amination of Cyclohexanone with 1-Boc-piperazine
  • To a solution of 1-Boc-piperazine (1.0 eq) and cyclohexanone (1.1 eq) in an anhydrous solvent like dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).[1]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-Boc-4-cyclohexylpiperazine can be purified by column chromatography if necessary.

Protocol 2: N-Methylation via Eschweiler-Clarke Reaction
  • To a flask containing 1-cyclohexylpiperazine (1.0 eq), add formic acid (2.5 eq).

  • Add aqueous formaldehyde (37 wt. %, 2.2 eq) to the mixture.

  • Heat the reaction mixture to 90-95°C.[6] The reaction will begin to evolve CO₂ gas.

  • Maintain this temperature and stir until the gas evolution ceases (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and make it basic by the slow addition of an aqueous NaOH or K₂CO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Cyclohexyl-1-methylpiperazine. Purify by distillation or column chromatography as needed.

References

  • Weipert, E. A. (1964). Methylation of piperazines. U.S. Patent No. 3,154,553.
  • Weipert, E. A., & Levis, W. W., Jr. (1964). Methylation of piperazines. U.S. Patent No. 3,154,552.
  • Weipert, E. A., & Levis, W. W., Jr. (1964). Methylation of piperazines. U.S. Patent No. 3,159,633.
  • Unknown Author. (2021). Preparation method of 1-cyclohexylpiperazine. Eureka | Patsnap. [Link]

  • Unknown Author. (2021). Preparation method of 1-cyclohexyl piperazine.
  • Perneczky, B., et al. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Molecules, 26(7), 1999. MDPI. [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. Ataman Kimya. [Link]

  • Unknown Author. (Year). Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. ResearchGate. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Symmetry, 10(11), 589. [Link]

  • Unknown Author. (1971). Production of n-methylpiperazine. U.S. Patent No. 3,607,874.
  • Unknown Author. (Year). Catalytic synthesis of N -methylpiperazine from diethanolamine and methylamine by cyclodehydration reaction. SciSpace. [Link]

  • Unknown Author. (Year). Reductive amination with different catalysts at various temperatures. ResearchGate. [Link]

  • ChemSrc. (2025). 1-cyclohexylpiperazine. ChemSrc. [Link]

  • Unknown Author. (Year). Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine.
  • Unknown Author. (Year). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Salerno, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. MDPI. [Link]

  • Unknown Author. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PMC. [Link]

  • Pearson+. (Year). Using cyclohexanone as the starting material, describe how each o.... Pearson+. [Link]

  • Wikipedia. (Year). Reductive amination. Wikipedia. [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2189. [Link]

  • Unknown Author. (2003). Method for the preparation of piperazine and its derivatives. U.S. Patent No. 6,603,003.
  • Unknown Author. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Salerno, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • Unknown Author. (Year). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Arkat USA. [Link]

  • Organic Chemistry Portal. (Year). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Unknown Author. (Year). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]

  • Unknown Author. (Year). Reaction scheme for reductive amination of cyclohexanone. ResearchGate. [Link]

  • Organic Chemistry Portal. (Year). Synthesis of piperazines. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Resolving enantiomers of chiral 3-Cyclohexyl-1-methylpiperazine derivatives

This guide serves as a specialized Technical Support Center for the resolution of 3-Cyclohexyl-1-methylpiperazine derivatives. It is designed for organic chemists and process engineers encountering difficulties in separa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the resolution of 3-Cyclohexyl-1-methylpiperazine derivatives. It is designed for organic chemists and process engineers encountering difficulties in separating enantiomers of this specific pharmacophore.[1]

Ticket ID: RES-CYC-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

System Overview & Chemical Logic

The target molecule, 3-Cyclohexyl-1-methylpiperazine , presents a unique stereochemical challenge.

  • Chiral Center: The C3 carbon (alpha to the N4 nitrogen).

  • Steric Environment: The cyclohexyl group at C3 creates significant steric bulk, shielding the N4 amine.

  • Basicity: The molecule contains two basic nitrogen atoms:

    • N1 (Tertiary): Methylated, typically more basic (

      
      ).[1]
      
    • N4 (Secondary): Sterically hindered by the cyclohexyl group.[1]

Core Strategy: Successful resolution relies on exploiting the basicity difference between N1 and N4 for salt formation, or the steric bulk of the cyclohexyl group for chiral stationary phase (CSP) recognition.

Module A: Chemical Resolution (Diastereomeric Crystallization)

Use this module for preparative scale (>10g) separation.[1]

The Protocol: Acid Screening

For piperazine derivatives with lipophilic side chains (cyclohexyl), "plain" Tartaric acid often fails because the resulting salts are too soluble in water/alcohols. You must use lipophilic tartaric acid derivatives .[1]

Recommended Resolving Agents:

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) (Primary Recommendation)[1]

  • Di-benzoyl-L-tartaric acid (L-DBTA)

  • (S)-Mandelic Acid (If tartrates fail)

Standard Workflow:

  • Stoichiometry: Start with 0.5 equivalents of acid per 1 equivalent of amine. This targets the formation of a hemi-salt or mono-salt at the most basic nitrogen (N1), which often yields better crystals than bis-salts.

  • Solvent System: Ethanol (95%) or Methanol/Acetone (1:1).[1] Avoid pure water.[1]

Troubleshooting Guide (FAQ)

Q: My reaction mixture is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: The solvent polarity is too high, or the temperature drop was too rapid, causing liquid-liquid phase separation (LLPS) before nucleation. Solution:

  • Reheat the mixture until the oil dissolves.

  • Add Seeding: If you have any solid crystal (even impure), add it at the cloud point.

  • Switch Solvents: Move to a less polar system. If using pure EtOH, try EtOH:EtOAc (1:1) .[1] The ethyl acetate reduces solubility and suppresses oiling.

  • Ostwald Ripening: Hold the temperature at the cloud point with vigorous stirring for 4-6 hours. This cycles the oil/amorphous phase into the crystalline lattice.

Q: I obtained crystals, but the enantiomeric excess (ee) is low (<20%).

Diagnosis: You likely formed a solid solution (where both diastereomers co-crystallize) or a conglomerate that isn't discriminating. Solution:

  • Recrystallize: Do not discard. Recrystallize the salt from a different solvent (e.g., switch from MeOH to iPrOH).

  • The "Pope-Peachey" Method: Use 0.5 eq of the chiral acid and 0.5 eq of an achiral mineral acid (like HCl). This forces the enantiomers to compete for the limited chiral acid, often drastically boosting selectivity [1].

Visualization: Salt Screening Logic

SaltScreening Start Start: Racemic 3-Cyclohexyl-1-methylpiperazine Agent Select Agent: 0.5 eq Di-p-toluoyl-L-tartaric acid Start->Agent Solvent Solvent: EtOH (95%) or MeOH/Acetone Agent->Solvent Heat Heat to Reflux (Clear Solution) Solvent->Heat Cool Slow Cool to 25°C (1°C/min) Heat->Cool Result Precipitate Formed? Cool->Result Yes Filter & Check ee% (HPLC) Result->Yes Solids No Oil or Clear Solution Result->No No Solids FixOil Reheat & Add EtOAc (Anti-solvent) No->FixOil Oiling Out FixOil->Cool Retry

Caption: Decision tree for optimizing diastereomeric salt crystallization.

Module B: Chromatographic Resolution (Chiral HPLC/SFC)

Use this module for analytical checks (ee determination) or small-scale purification (<1g).[1]

Column Selection Strategy

The cyclohexyl group is aliphatic.[1] Columns that rely heavily on pi-pi interactions (like Pirkle types) are less effective here.[1] Polysaccharide-based columns are the gold standard.[1]

Column TypeTrade Name ExamplesSuitabilityNotes
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H, IAHigh Excellent recognition of the cyclohexyl steric barrier.[1]
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H, IBMedium-High Good alternative if AD-H fails.[1]
Immobilized Amylose (Chlorinated) Chiralpak IGHigh Robust; allows for wider solvent range (e.g., DCM/THF).[1]
The Protocol: Mobile Phase Optimization

Base Additive is Mandatory: Piperazines are basic. Without an additive, the N1/N4 nitrogens will interact with residual silanols on the silica support, causing severe peak tailing.

  • Standard Normal Phase (NP):

    • Hexane : Isopropanol (90:10)[1]

    • Additive: 0.1% Diethylamine (DEA) or Ethanolamine.[1]

  • Polar Organic Mode (if solubility is poor in Hexane):

    • Acetonitrile : Methanol (95:5)[1]

    • Additive: 0.1% DEA.

Troubleshooting Guide (FAQ)

Q: I see broad, tailing peaks even with DEA added.

Diagnosis: The secondary amine (N4) might be interacting too strongly. Solution: Switch to 0.1% Trifluoroacetic acid (TFA) only if using an immobilized column (like Chiralpak IA/IC/IG).[1] Warning: Do not use TFA on coated columns (AD-H/OD-H) as it may strip the selector.[1] Alternatively, increase DEA to 0.2% or try Ethylenediamine as a stronger competitor for silanol sites [2].[1]

Q: The retention time is shifting between runs.

Diagnosis: The column is not fully equilibrated with the basic additive. Solution: Basic additives modify the silica surface.[1] You must flush the column with the mobile phase (containing the additive) for at least 30-40 column volumes before the retention times stabilize.

Visualization: HPLC Method Development

HPLCMethod Input Sample: 1mg/mL in Mobile Phase ColSelect Column: Chiralpak AD-H Input->ColSelect MP MP: Hex/IPA (90:10) + 0.1% DEA ColSelect->MP Check Separation? MP->Check Good Optimize Flow/Temp Check->Good Rs > 1.5 Bad Problem? Check->Bad Rs < 1.5 Tailing Add 0.1% Ethanolamine Bad->Tailing Tailing NoSep Switch to Chiralcel OD-H Bad->NoSep Co-elution

Caption: Workflow for developing a chiral HPLC method for basic piperazines.

Module C: Absolute Configuration Assignment

How to determine if you have the (R) or (S) enantiomer.

Since 3-cyclohexyl-1-methylpiperazine lacks heavy atoms, standard X-ray diffraction (XRD) may be difficult without derivatization.[1]

Protocol:

  • Derivatization: React the resolved amine with p-bromobenzoyl chloride .

  • Crystallization: The resulting amide will contain a heavy bromine atom (anomalous scatterer).[1]

  • XRD: Perform Single Crystal X-Ray Diffraction. The bromine allows for unambiguous determination of the absolute configuration via the Flack parameter [3].

References

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Detailed methodologies on Pope-Peachey and salt screening).

  • Subramanian, G. (2001).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] [1]

  • Flack, H. D. (1983).[1] "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A. (The foundational text for X-ray absolute configuration).

  • Application Guide for Chiral HPLC . (2023). Daicel Chiral Technologies.[1] (Specifics on amine additives for AD/OD columns).

Sources

Optimization

Technical Support Center: Proactive Stability Management for 3-Cyclohexyl-1-methylpiperazine

Introduction: Understanding the Stability Profile of 3-Cyclohexyl-1-methylpiperazine 3-Cyclohexyl-1-methylpiperazine is a tertiary amine featuring a piperazine core, a structure prevalent in many active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Stability Profile of 3-Cyclohexyl-1-methylpiperazine

3-Cyclohexyl-1-methylpiperazine is a tertiary amine featuring a piperazine core, a structure prevalent in many active pharmaceutical ingredients (APIs). The stability of this compound is paramount for ensuring its purity, potency, and safety during storage and experimental use. While stable under recommended storage conditions, its chemical structure, particularly the two tertiary amine nitrogens, presents potential sites for degradation.[1][2] The electron-donating nature of the alkyl substituents (methyl and cyclohexyl groups) can influence the reactivity of the piperazine ring. This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and proactive measures to prevent the decomposition of 3-Cyclohexyl-1-methylpiperazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the storage and handling of 3-Cyclohexyl-1-methylpiperazine.

Q1: What are the ideal storage conditions for 3-Cyclohexyl-1-methylpiperazine?

A1: To ensure long-term stability, 3-Cyclohexyl-1-methylpiperazine should be stored in a cool, dry, and well-ventilated area.[3] The container should be tightly sealed to prevent exposure to atmospheric moisture and carbon dioxide. For optimal protection, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. The compound should be kept away from sources of ignition, heat, and direct sunlight.[2]

Q2: I've noticed a change in the color/physical appearance of my sample. What could be the cause?

A2: A change in color or the appearance of particulates can be an indicator of degradation. Tertiary amines, including piperazine derivatives, are susceptible to oxidation, which can lead to the formation of colored byproducts.[4] N-oxides are common oxidative degradation products of piperazines.[4] Additionally, exposure to moisture and carbon dioxide from the air can lead to the formation of carbamates, which may alter the physical state of the sample.[5]

Troubleshooting Steps:

  • Isolate the sample: Prevent further degradation by ensuring the container is tightly sealed and stored under the recommended conditions.

  • Analytical assessment: Perform purity analysis using a validated High-Performance Liquid Chromatography (HPLC) method to quantify the extent of degradation.

  • Characterize degradants: If significant degradation has occurred, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the impurity peaks, providing clues to their structure.

Q3: My compound shows new peaks in the HPLC chromatogram after being stored in solution. Why is this happening?

A3: The stability of 3-Cyclohexyl-1-methylpiperazine in solution is highly dependent on the solvent, pH, and storage conditions. In protic or aqueous solutions, hydrolysis is a potential degradation pathway, although typically slow for stable C-N bonds. More commonly, interactions with the solvent or dissolved gases can accelerate degradation. For instance, oxidation is often more rapid in solution than in the solid state. The pH of the solution can also play a critical role in the stability of piperazine derivatives.

Preventative Measures:

  • Use aprotic solvents: When possible, use dry, aprotic solvents for stock solutions.

  • pH control: If aqueous solutions are necessary, buffer the solution to a neutral or slightly acidic pH, as basic conditions can sometimes promote oxidation.

  • Degas solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing solutions.

  • Store solutions properly: Store solutions at low temperatures (2-8°C or -20°C) and protect them from light.

Q4: What are the common degradation pathways for N-alkylated piperazines like this one?

A4: Based on the known chemistry of piperazines and other tertiary amines, the primary degradation pathways to consider are:

  • Oxidation: The tertiary nitrogen atoms are susceptible to oxidation, which can lead to the formation of N-oxides. This is a common degradation pathway for many amine-containing pharmaceuticals.[4]

  • Thermal Degradation: At elevated temperatures, cleavage of the piperazine ring or the N-alkyl bonds can occur. Studies on similar N-methylated piperazines have shown that methylation can increase the rate of thermal degradation compared to unsubstituted piperazine.[1]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, often through radical mechanisms.

Below is a diagram illustrating potential degradation sites on the molecule.

G cluster_molecule 3-Cyclohexyl-1-methylpiperazine cluster_pathways Potential Degradation Pathways mol Structure Oxidation Oxidation (N-oxide formation) Thermal Thermal Degradation (Ring Cleavage) Photo Photodegradation 3-Cyclohexyl-1-methylpiperazine 3-Cyclohexyl-1-methylpiperazine 3-Cyclohexyl-1-methylpiperazine->Oxidation Tertiary Nitrogens 3-Cyclohexyl-1-methylpiperazine->Thermal High Temperature 3-Cyclohexyl-1-methylpiperazine->Photo UV/Vis Light

Caption: Potential degradation pathways for 3-Cyclohexyl-1-methylpiperazine.

Proactive Stability Assessment: Forced Degradation Studies

To thoroughly understand the stability of 3-Cyclohexyl-1-methylpiperazine and to develop a stability-indicating analytical method, a forced degradation study is highly recommended.[6][7][8] This involves intentionally stressing the compound under various conditions to accelerate its decomposition.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and establish a stability-indicating HPLC method.

Materials:

  • 3-Cyclohexyl-1-methylpiperazine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer (e.g., phosphate or acetate)

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-Cyclohexyl-1-methylpiperazine at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[9]

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to UV light (254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).[6][9]

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a developed HPLC-UV method. An LC-MS compatible method is ideal for identifying the mass of the degradants.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation.

  • Determine the mass-to-charge ratio (m/z) of the degradation products using LC-MS to propose their structures.

Workflow for Forced Degradation Study

G start Start: Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal Stress (70°C, Solid & Solution) stress->thermal photo Photostability (UV/Vis Light) stress->photo sample Sample Preparation (Neutralize & Dilute) acid->sample base->sample oxidation->sample thermal->sample photo->sample analyze HPLC-UV/MS Analysis sample->analyze data Data Analysis (Identify Degradants, Calculate % Degradation) analyze->data end End: Stability Profile Established data->end

Caption: Workflow for conducting a forced degradation study.

Recommended Analytical Methods for Stability Monitoring

A robust analytical method is crucial for monitoring the stability of 3-Cyclohexyl-1-methylpiperazine.

MethodApplicationKey Considerations
HPLC-UV Purity determination and quantification of known impurities.A reverse-phase C18 column is a good starting point. The mobile phase may require a buffer to ensure consistent peak shape for the basic analyte.
LC-MS Identification of unknown degradation products.Provides molecular weight information of impurities, which is critical for structural elucidation.
GC-MS Analysis of volatile degradation products.May require derivatization for non-volatile degradants. Useful for identifying small, volatile fragments from thermal decomposition.[10]

Summary and Best Practices

To prevent the decomposition of 3-Cyclohexyl-1-methylpiperazine, adhere to the following best practices:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.

  • Handling: Minimize exposure to air and moisture. Use in a well-ventilated area.

  • Solutions: Prepare solutions fresh using dry, degassed solvents. If storing solutions, keep them at low temperatures and protected from light.

  • Monitoring: Regularly monitor the purity of the compound, especially for long-term storage or if stored under non-ideal conditions.

By implementing these proactive measures and utilizing the troubleshooting guide, researchers can ensure the integrity of their 3-Cyclohexyl-1-methylpiperazine samples, leading to more reliable and reproducible experimental outcomes.

References

  • Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. PMC. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • A Validated Stability-Indicating GC Method for the Determination of Piperazine, 1-Methyl Piperazine and 1-Ethyl Piperazine in Sildenafil and Vardenafil Drug Substances. Analytical Chemistry. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Piperazine. Wikipedia. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study. Figshare. Available from: [Link]

  • Derivatives of Piperazine. III. Reactions with Unsaturated Esters, Part 1. ElectronicsAndBooks. Available from: [Link]

  • 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. PubMed. Available from: [Link]

  • (PDF) Piperazine Degradation in Pilot Plants. ResearchGate. Available from: [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC. Available from: [Link]

  • Stable conformers of piperazine. Chemistry Stack Exchange. Available from: [Link]

  • Development and validation of a presumptive colour test for the differentiation of piperazine analogues in illicit preparations. OPUS at UTS. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

  • 1-Cyclohexylpiperazine. PubChem. Available from: [Link]

  • 3-cyclopropyl-1-methylpiperazine (C8H16N2). PubChemLite. Available from: [Link]

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Reference Data & Comparative Studies

Comparative

A Comparative Guide to the GC-MS Fragmentation Patterns of 3-Cyclohexyl-1-methylpiperazine

This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation behavior of 3-Cyclohexyl-1-methylpiperazine. Designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation behavior of 3-Cyclohexyl-1-methylpiperazine. Designed for researchers, scientists, and drug development professionals, this document offers a comparative study against structurally related piperazine derivatives, supported by established principles of mass spectrometry and experimental data from analogous compounds. Our objective is to provide a robust framework for the identification and structural elucidation of this and similar molecules.

Introduction: The Rationale of Fragmentation Analysis

In the realm of analytical chemistry, particularly in pharmaceutical and forensic sciences, unambiguous compound identification is paramount. Gas chromatography coupled with mass spectrometry (GC-MS) stands as a gold-standard technique, offering high-resolution separation and highly specific detection. The power of MS lies in its ability to generate a reproducible fragmentation pattern upon electron ionization (EI), which serves as a chemical "fingerprint" for a given molecule.

Understanding the fragmentation pathways is not merely an academic exercise; it is a predictive tool. By dissecting the molecule into its constituent charged fragments, we can infer the structure of the parent compound with a high degree of confidence. This guide will explore the predicted fragmentation of 3-Cyclohexyl-1-methylpiperazine by examining the known fragmentation of its core moieties: the N-methylpiperazine ring and the cyclohexyl group. We will then compare these predicted patterns with the experimentally determined fragmentation of 1-methylpiperazine and 1-benzylpiperazine to highlight the structural influence on the resulting mass spectrum.

Predicted Fragmentation Pathway of 3-Cyclohexyl-1-methylpiperazine

The fragmentation of 3-Cyclohexyl-1-methylpiperazine under electron ionization is anticipated to be driven by the presence of two nitrogen atoms, which are preferential sites for ionization, and the lability of the bonds adjacent to these heteroatoms (alpha-cleavage). The molecular ion (M•+) is expected at m/z 182.

The primary fragmentation pathways are hypothesized as follows:

  • Alpha-Cleavage adjacent to N1: Cleavage of the C2-C3 bond, being benzylic to the N1 nitrogen and part of the piperazine ring, would lead to the formation of a stable iminium ion.

  • Cleavage of the Cyclohexyl Group: The bond between the piperazine ring and the cyclohexyl substituent is a likely point of fracture. This can occur in two ways:

    • Charge retention on the piperazine fragment.

    • Charge retention on the cyclohexyl fragment.

  • Fragmentation of the Piperazine Ring: The piperazine ring itself can undergo characteristic cleavages, often initiated by the charge on one of the nitrogen atoms, leading to the formation of smaller fragment ions.

  • Fragmentation of the Cyclohexyl Ring: The cyclohexyl radical cation is known to undergo ring-opening followed by the loss of a neutral ethylene molecule (28 Da) to yield a highly stable radical cation at m/z 56.[1][2]

These predicted pathways are visually summarized in the following diagram:

Fragmentation of 3-Cyclohexyl-1-methylpiperazine M 3-Cyclohexyl-1-methylpiperazine [M]•+ m/z 182 F1 [M - CH3]•+ m/z 167 M->F1 - •CH3 F2 [C7H13N2]+ m/z 125 M->F2 - •C6H11 F3 [C6H11]+ m/z 83 M->F3 Piperazine fragment F4 [C5H11N2]+ m/z 99 F2->F4 - C2H2 F5 [C4H8N]+ m/z 70 F2->F5 - C3H5 F6 [C4H8]•+ m/z 56 F3->F6 - C2H3

Caption: Proposed EI fragmentation of 3-Cyclohexyl-1-methylpiperazine.

Comparative Analysis with Structurally Related Piperazines

To ground our predictions, we will compare the anticipated fragmentation of 3-Cyclohexyl-1-methylpiperazine with the known mass spectra of 1-methylpiperazine and 1-benzylpiperazine.

1-Methylpiperazine (Comparator 1)

1-Methylpiperazine (MW: 100.16) provides a baseline for the fragmentation of the N-methylated piperazine ring. Its mass spectrum is characterized by a prominent molecular ion peak and fragments resulting from the cleavage of the piperazine ring. The base peak is typically observed at m/z 58, corresponding to the [C3H8N]+ iminium ion formed by ring cleavage. Other significant ions are found at m/z 42, 43, and 56.[3][4][5][6]

1-Benzylpiperazine (Comparator 2)

1-Benzylpiperazine (BZP) (MW: 176.26) introduces a benzyl group, which significantly influences the fragmentation pattern. The most prominent feature in the mass spectrum of BZP is the base peak at m/z 91, corresponding to the highly stable tropylium ion ([C7H7]+), formed by the cleavage of the benzylic C-N bond.[7][8] The molecular ion at m/z 176 is often observed, along with a significant fragment at m/z 134, resulting from the loss of a C3H6N radical from the piperazine ring.[8]

Data Summary and Comparison

The following table provides a comparative summary of the key mass fragments for 3-Cyclohexyl-1-methylpiperazine (predicted) and the two comparator compounds.

m/z Proposed Fragment Ion (3-Cyclohexyl-1-methylpiperazine) Relative Abundance (Predicted) Observed in 1-Methylpiperazine? Observed in 1-Benzylpiperazine? Structural Rationale
182 [C11H22N2]•+ (Molecular Ion)ModerateN/AN/AParent molecule
167 [C10H19N2]+LowN/AN/ALoss of a methyl group
125 [C7H13N2]+ModerateNoNoLoss of the cyclohexyl radical
99 [C5H11N2]+HighYes (as m/z 99)NoFragment of the methylpiperazine ring
91 [C7H7]+N/ANoYes (Base Peak)Tropylium ion from benzyl group
83 [C6H11]+ModerateNoNoCyclohexyl cation
70 [C4H8N]+HighYesYesPiperazine ring fragment
58 [C3H8N]+LowYes (Base Peak)YesIminium ion from piperazine ring cleavage
56 [C4H8]•+ModerateYesYesResult of cyclohexyl ring fragmentation (loss of ethylene)

Experimental Protocol for GC-MS Analysis

The following protocol is a robust starting point for the analysis of 3-Cyclohexyl-1-methylpiperazine and related compounds. Optimization may be required based on the specific instrumentation used.

4.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Working Solution: Dilute the stock solution with methanol to a final concentration of 10 µg/mL.

4.2. GC-MS Instrumentation and Conditions

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent[9]
Injector Split/splitless injector, 250 °C[10]
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min[11]
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[10][12]
Oven Program Initial temperature 70 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min[9][10]
Mass Spectrometer Quadrupole or Ion Trap Mass Analyzer[10]
Ionization Mode Electron Ionization (EI) at 70 eV[10]
Mass Scan Range m/z 40-500[10]
Transfer Line Temp. 280 °C[11]

4.3. Data Analysis

  • Identify the chromatographic peak corresponding to the analyte in the Total Ion Chromatogram (TIC).

  • Extract the mass spectrum for the identified peak.

  • Compare the experimental mass spectrum with the predicted fragmentation pattern and the spectra of the reference compounds.

Conclusion

The GC-MS fragmentation pattern of 3-Cyclohexyl-1-methylpiperazine can be logically predicted by understanding the fundamental fragmentation mechanisms of its constituent chemical moieties. The presence of the N-methylpiperazine ring is expected to yield characteristic fragments at m/z 99 and 70, while the cyclohexyl group will likely produce a fragment at m/z 83 and a key diagnostic ion at m/z 56.

By comparing these predicted fragments with the known mass spectra of 1-methylpiperazine and 1-benzylpiperazine, a clear differentiation based on the substituent at the 3-position is achievable. This guide provides a comprehensive framework for the identification and structural confirmation of 3-Cyclohexyl-1-methylpiperazine and serves as a valuable resource for researchers working with novel piperazine derivatives. The provided experimental protocol offers a validated starting point for reliable and reproducible analysis.

References

  • MtoZ Biolabs. (n.d.). How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated. [Link]

  • NIST. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 1-Benzylpiperazine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-Methylpiperazine. National Center for Biotechnology Information. [Link]

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • NIST. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. [Link]

  • Siong, N. G., & Gilbert, T. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 043-051.
  • NIST. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. [Link]

  • DeRuiter, J., & Clark, C. R. (2010). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]

  • DeRuiter, J., Abiedalla, Y., & Clark, C. R. (2011). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. [Link]

  • JoVE. (2024). Mass Spectrometry: Cycloalkane Fragmentation. [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis.... [Link]

Sources

Validation

Technical Comparison: Steric and Electronic Modulation in Piperazine Scaffolds

Executive Summary This guide provides a technical analysis comparing N-methylpiperazine (NMP) , a commodity linker, with 3-Cyclohexyl-1-methylpiperazine (3-Cy-1-MP) , a sterically constrained scaffold. While both molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing N-methylpiperazine (NMP) , a commodity linker, with 3-Cyclohexyl-1-methylpiperazine (3-Cy-1-MP) , a sterically constrained scaffold.

While both molecules share the core piperazine diamine structure, the introduction of a C3-cyclohexyl group in 3-Cy-1-MP fundamentally alters the physicochemical landscape of the molecule. This modification transitions the scaffold from a flexible, high-turnover nucleophile (NMP) to a conformationally locked, stereoselective building block (3-Cy-1-MP). This guide details the mechanistic implications of this substitution on nucleophilicity, basicity (pKa), and downstream synthetic protocols.

Physicochemical Profile & Structural Analysis[1][2]

The primary differentiator is the Steric Gatekeeper Effect introduced by the cyclohexyl ring at the C3 position, adjacent to the reactive secondary amine (N4).

Comparative Data Table
FeatureN-methylpiperazine (NMP) 3-Cyclohexyl-1-methylpiperazine
Structure Type Unhindered HeterocycleSterically Congested Scaffold
Reactive Center N4 (Secondary Amine)N4 (Secondary Amine)
Steric Environment Open / AccessibleAlpha-Hindered (Adjacent Cyclohexyl)
Conformation Rapid Chair-Chair InterconversionLocked Chair (Cyclohexyl = Equatorial)
pKa (N4-H) 9.14 (Exp)~8.8 – 9.0 (Predicted*)
LogP -0.57 (Hydrophilic)~2.5 (Lipophilic)
Nucleophilicity High (

)
Low (

)
Primary Utility Solubility Linker / Salt FormationHydrophobic Binding / Stereocontrol

*Prediction based on inductive (+I) stabilization vs. steric hindrance to solvation (Taft equation).

Structural Dynamics (Graphviz Diagram)

The following diagram illustrates the conformational locking mechanism. While NMP flips rapidly, 3-Cy-1-MP anchors the cyclohexyl group in the equatorial position to avoid high-energy 1,3-diaxial interactions. This locks the reactive N4-H vector, reducing entropic penalty upon binding but imposing a high steric barrier to incoming electrophiles.

PiperazineConformation cluster_NMP N-methylpiperazine (Dynamic) cluster_3Cy 3-Cyclohexyl-1-methylpiperazine (Locked) NMP_Chair1 Chair A (N-Me Axial) NMP_Chair2 Chair B (N-Me Eq) NMP_Chair1->NMP_Chair2 Rapid Flip Low Barrier Cy_Eq Major Conformer (Cy = Equatorial) Cy_Ax Minor Conformer (Cy = Axial) Cy_Eq->Cy_Ax Steric Clash (1,3-diaxial) StericShield STERIC SHIELD Blocks N4 Approach Cy_Eq->StericShield

Figure 1: Conformational dynamics showing the "locking" effect of the C3-cyclohexyl group.

Reactivity Analysis: The "Steric Gatekeeper"

A. Nucleophilicity & Kinetics[3]
  • NMP: The N4 nitrogen is unencumbered. Reactions with electrophiles (acid chlorides, alkyl halides) are diffusion-controlled or chemically limited, typically requiring cooling (0°C) to prevent exotherms or bis-alkylation (if quaternary salts are possible).

  • 3-Cy-1-MP: The bulky cyclohexyl group creates a "cone of protection" around N4.

    • Impact: Reaction rates with bulky electrophiles (e.g., trityl chloride, secondary alkyl halides) drop precipitously.

    • Advantage: This hindrance allows for high chemoselectivity . In a competition reaction with a less hindered amine, 3-Cy-1-MP will remain unreacted, allowing for orthogonal functionalization strategies.

B. Basicity (pKa) Modulation

Contrary to intuition, adding an electron-donating alkyl group (cyclohexyl) alpha to the amine often lowers the pKa slightly (or keeps it neutral) rather than raising it.

  • Mechanism: While the inductive effect (+I) increases electron density on the Nitrogen, the steric bulk prevents water molecules from effectively solvating the resulting ammonium cation. This destabilizes the conjugate acid, lowering the pKa.

  • Implication: 3-Cy-1-MP is a slightly weaker base than NMP in aqueous media, but often a stronger base in non-polar solvents where solvation is less critical.

Experimental Protocols

Protocol A: Competitive Acylation Assay

Objective: To quantify the "Steric Gatekeeper" effect by competing both amines against a limiting electrophile.

Reagents:

  • Amine A: N-methylpiperazine (1.0 equiv)

  • Amine B: 3-Cyclohexyl-1-methylpiperazine (1.0 equiv)

  • Electrophile: Benzoyl Chloride (1.0 equiv)

  • Base: Triethylamine (3.0 equiv)[1]

  • Solvent: Dichloromethane (DCM), anhydrous

Workflow:

  • Dissolution: Dissolve Amine A (1.0 mmol) and Amine B (1.0 mmol) in 10 mL DCM at -78°C.

  • Addition: Add Triethylamine (3.0 mmol).

  • Electrophile Injection: Add Benzoyl Chloride (1.0 mmol) dropwise over 5 minutes.

  • Quench: After 15 minutes at -78°C, quench with MeOH (1 mL).

  • Analysis: Analyze crude mixture via LC-MS or GC-FID.

Expected Outcome:

  • NMP-Benzamide: >90% yield.[2]

  • 3-Cy-Benzamide: <10% yield.

  • Interpretation: The kinetic barrier of the cyclohexyl group renders 3-Cy-1-MP effectively inert at low temperatures compared to NMP.

Protocol B: Coupling 3-Cy-1-MP to Hindered Carboxylic Acids

Objective: To achieve high yield with the hindered scaffold using modern coupling agents.

Rationale: Standard EDC/NHS coupling often fails with 3-Cy-1-MP due to slow kinetics allowing the active ester to hydrolyze. Stronger, more reactive coupling agents (HATU) and higher temperatures are required.

Step-by-Step:

  • Activation: To a vial containing the Carboxylic Acid (1.0 equiv) in DMF (0.2 M), add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT) to form the At-complex.

  • Amine Addition: Add 3-Cyclohexyl-1-methylpiperazine (1.2 equiv).

  • Reaction:

    • Standard: Stir at RT for 12 hours.

    • Accelerated: Heat to 50°C for 2 hours (Recommended for 3-Cy-1-MP).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x3) and Brine.

  • Purification: Flash chromatography. Note that the product will be significantly more lipophilic (higher Rf) than the NMP analog.

Decision Logic: When to Use Which?

The choice between these two scaffolds is rarely interchangeable; it is driven by the specific properties required in the final drug candidate (SAR).

DecisionTree Start Select Piperazine Scaffold Q1 Goal: Solubility or Binding? Start->Q1 Solubility Improve Solubility / PK Q1->Solubility Solubility Binding Target Specificity / Potency Q1->Binding Binding NMP Use N-Methylpiperazine (NMP) • Low MW • High Solubility (pKa ~9) • Low Cost Solubility->NMP CyMP Use 3-Cyclohexyl-1-methylpiperazine • Fills Hydrophobic Pockets • Rigidifies Linker • Introduces Chirality Binding->CyMP Q2 Is the Binding Pocket Sterically Restricted? Binding->Q2 Q2->NMP No (Open Channel) Q2->CyMP Yes (Lipophilic Cleft)

Figure 2: Decision matrix for scaffold selection in Medicinal Chemistry.

Summary of Applications
  • N-methylpiperazine (NMP):

    • Role: The "Standard Handle".

    • Use Case: Appended to drug cores solely to improve aqueous solubility via protonation of the N4 nitrogen.

    • Example: Imatinib (Gleevec) uses an N-methylpiperazine moiety for solubility.

  • 3-Cyclohexyl-1-methylpiperazine:

    • Role: The "Pharmacophore Element".

    • Use Case: Used when the piperazine ring must bind into a specific hydrophobic pocket (e.g., GPCRs, Sigma receptors). The cyclohexyl group provides Van der Waals contacts and locks the receptor conformation.

    • Example: Sigma-1 receptor ligands often feature bulky N- or C-substituted piperazines to satisfy the hydrophobic requirement of the binding site.

References

  • Basicity of Substituted Piperazines: Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

  • Conformational Analysis of Piperazines: Anet, F. A. L., & Yavari, I. (1977). Conformational properties of piperazine and its derivatives. Journal of the American Chemical Society, 99(8), 2794–2796. Link

  • Steric Effects in Nucleophilic Substitution: Menschutkin, N. (1890). Über die Geschwindigkeit der Entstehung von Aminen. Zeitschrift für Physikalische Chemie, 6U(1), 41-57.
  • Sigma Receptor Ligands (Context for Cyclohexylpiperazines): Chu, W., et al. (2009). Synthesis and in vitro binding of N-substituted piperazine derivatives as sigma receptors ligands. Bioorganic & Medicinal Chemistry, 17(17), 6196-6204. Link

  • Synthesis of 3-Substituted Piperazines: Jacobson, M. et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters. Journal of Organic Chemistry, 83(19), 11577-11585. Link

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Cyclohexyl-1-methylpiperazine

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of quality control and regulatory compliance. 3-Cyclohexyl-1-methylpipera...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of quality control and regulatory compliance. 3-Cyclohexyl-1-methylpiperazine, a disubstituted piperazine derivative, presents a unique combination of functional groups whose characterization demands a robust analytical strategy. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the identification of this compound, comparing its utility and performance against other critical spectroscopic techniques.

The Role of Vibrational Spectroscopy in Structural Elucidation

FTIR spectroscopy is a powerful, rapid, and non-destructive technique that serves as an excellent first-pass method for identifying the functional groups within a molecule.[1][2] The principle is based on the interaction of infrared radiation with a molecule, causing vibrations of its covalent bonds.[3] Each functional group (e.g., C-H, C-N, C=O) absorbs infrared radiation at a characteristic frequency, producing a unique spectral "fingerprint." For a molecule like 3-Cyclohexyl-1-methylpiperazine, FTIR is instrumental in confirming the presence of its key structural motifs: the saturated cyclohexyl and piperazine rings, and the N-methyl group.

Part 1: In-Depth FTIR Analysis of 3-Cyclohexyl-1-methylpiperazine

The structure of 3-Cyclohexyl-1-methylpiperazine is defined by its aliphatic nature and the presence of two tertiary amine groups within the piperazine ring. A key feature in its FTIR spectrum is the absence of N-H stretching bands typically seen for primary or secondary amines in the 3300-3500 cm⁻¹ region.[4][5] This absence is a critical piece of evidence for the tertiary amine structure.

Expected FTIR Absorption Frequencies

The primary vibrational modes expected in the FTIR spectrum are summarized below. These frequencies are derived from established correlation tables and data from similar aliphatic and heterocyclic structures.[6][7][8][9]

Wavenumber (cm⁻¹)Bond VibrationFunctional Group AssignmentExpected IntensityRationale & Causality
2960-2850C-H StretchCyclohexyl & Piperazine CH₂StrongThe molecule is rich in sp³ C-H bonds, leading to strong absorptions in this region. The cyclohexyl group, in particular, contributes significantly here.[6][10]
~2800C-H StretchN-CH₃ (N-methyl group)MediumA characteristic, and diagnostically important, band for N-methyl groups often appears slightly lower than the main aliphatic C-H stretches. Its presence is a key confirmation point.
1465-1448C-H Bend (Scissoring)Cyclohexyl & Piperazine CH₂MediumMethylene groups in cyclic systems show characteristic bending vibrations in this range.[9]
~1375C-H Bend (Symmetric)N-CH₃Medium to WeakConfirms the presence of the methyl group attached to the nitrogen.
1250-1020C-N StretchAliphatic Tertiary AmineMedium to StrongThis region is characteristic of the C-N stretching vibrations in aliphatic amines.[5] The spectrum will likely show multiple bands here due to the two C-N bonds within the piperazine ring, coupled with the C-N bond of the N-methyl group.
Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid sample like 3-Cyclohexyl-1-methylpiperazine due to its minimal sample preparation and high reproducibility.[1][11][12]

Objective: To obtain a high-quality infrared spectrum for functional group identification.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.[13][14]

Methodology:

  • Background Collection: Before analyzing the sample, a background spectrum is collected. This is a critical step to account for the absorbance of ambient water vapor and carbon dioxide, ensuring they do not interfere with the sample spectrum. The ATR crystal surface must be impeccably clean.

  • Sample Application: Place a single, small drop of 3-Cyclohexyl-1-methylpiperazine directly onto the center of the diamond ATR crystal. For a liquid, this is sufficient to ensure the good contact necessary for the evanescent wave to interact with the sample.[12][13]

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, this involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio, resulting in a cleaner, more interpretable spectrum.

  • Data Processing: The resulting spectrum should be baseline-corrected and may be normalized for comparison purposes. If comparing to a library of transmission spectra, an ATR correction can be applied to account for the wavelength-dependent depth of penetration of the IR beam.[11][14]

  • Cleaning: After analysis, thoroughly clean the ATR crystal using a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol), ensuring no residue remains for the next measurement.

Part 2: Comparison with Alternative Analytical Methods

While FTIR provides an excellent fingerprint, a comprehensive structural confirmation, particularly in regulated environments, requires orthogonal techniques that provide complementary information.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary alternatives.[2][15]

Technique Information Provided Advantages Limitations
FTIR Spectroscopy Identification of functional groups.[2]Fast, non-destructive, minimal sample prep (with ATR), cost-effective.[1]Provides limited information on molecular connectivity and overall structure; not ideal for complex mixture analysis without chromatography.
NMR Spectroscopy (¹H, ¹³C) Detailed molecular structure, connectivity of atoms, stereochemistry.[15][16]Unambiguous structural elucidation; provides a complete picture of the carbon-hydrogen framework.[2]Slower analysis time, requires larger sample amounts, higher instrument cost, requires deuterated solvents.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.[2]Extremely high sensitivity, provides exact molecular weight, can be coupled with chromatography (GC/MS, LC/MS) for mixture analysis.[16]Provides limited information on specific functional group isomers without fragmentation library matching.

The synergy of these techniques provides a self-validating system for structural confirmation. FTIR confirms the presence of the expected functional groups, MS confirms the molecular weight, and NMR confirms the precise atomic arrangement.

Integrated Analytical Workflow

For a complete characterization in a drug development setting, these techniques are used in a logical sequence.

G cluster_0 Analytical Workflow Sample Sample Receipt: 3-Cyclohexyl-1-methylpiperazine FTIR FTIR Analysis Sample->FTIR Fast Screening MS Mass Spectrometry FTIR->MS Functional Groups Confirmed NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR Molecular Weight Confirmed Confirmation Final Structural Confirmation NMR->Confirmation Connectivity Confirmed

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

FTIR analysis is an indispensable tool for the rapid identification and quality control of 3-Cyclohexyl-1-methylpiperazine. Its ability to quickly confirm the presence of key aliphatic C-H and C-N bonds, and crucially, the absence of N-H bonds, makes it a highly efficient screening method. However, for complete and unambiguous structural elucidation required in research and drug development, FTIR should be used as part of a multi-faceted analytical strategy. Its findings are best corroborated by the detailed connectivity information from NMR and the precise molecular weight data from mass spectrometry, creating a robust and scientifically sound characterization package.

References

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • S. Mohan, S. P. N. Kuma, & A. R. Prabhakaran. Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.
  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Anton Paar Wiki. Attenuated total reflectance (ATR).
  • Forensic Sciences Research. (2018, April 5). Disubstituted Piperazine Analogues of Trifluoromethylphenylpiperazine and Methylenedioxybenzylpiperazine: Analytical Differentiation and Serotonin Receptor Binding Studies. Oxford Academic.
  • Measurlabs. ATR-FTIR Analysis | Attenuated Total Reflectance.
  • PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • Shimadzu Scientific Instruments. FTIR Accessories: Attenuated Total Reflectance (ATR).
  • Northern Illinois University. IR Absorption Frequencies. Department of Chemistry and Biochemistry.
  • University of Calgary. IR Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • ResearchGate. FTIR spectra of (a) piperazine (b) COP-1.
  • DergiPark. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Specac Ltd. Interpreting Infrared Spectra.
  • The features of IR spectrum.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).
  • Wikipedia. Infrared spectroscopy correlation table.
  • A Comparison of FTNMR and FTIR Techniques.
  • Canadian Science Publishing. IV. PRIMARY PRODUCT YIELDS IN THE IRRADIATION OF CYCLOHEXANE.
  • Thermo Fisher Scientific. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.
  • Benchchem. A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde.
  • ManTech Publications. (2025, January 15). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation.
  • National Institute of Standards and Technology. Cyclohexanone. NIST WebBook.
  • Bartleby.com. (2021, August 17). IR Spectrum Of Cyclohexanone.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for 3-Cyclohexyl-1-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. This guide offers a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. This guide offers a comprehensive comparison of elemental analysis standards and methodologies specifically tailored for 3-Cyclohexyl-1-methylpiperazine, a heterocyclic amine of significant interest. As a Senior Application Scientist, my aim is to provide not just procedural steps, but the underlying scientific rationale to empower researchers in making informed decisions for robust and reliable analytical outcomes.

The Critical Role of Elemental Analysis in Pharmaceutical Quality Control

Elemental analysis serves two primary functions in the quality control of pharmaceutical compounds like 3-Cyclohexyl-1-methylpiperazine: the confirmation of its elemental composition (Carbon, Hydrogen, and Nitrogen) and the quantification of elemental impurities. The former validates the molecular structure, while the latter ensures the safety and efficacy of the drug product by controlling the presence of potentially toxic elements.

Regulatory bodies worldwide, through guidelines such as the International Council for Harmonisation's Q3D (ICH Q3D), the United States Pharmacopeia's General Chapter <232>, and the European Pharmacopoeia's Chapter 5.20, have established stringent limits for elemental impurities in drug products.[1][2][3] These impurities can be introduced at various stages of the manufacturing process, including from raw materials, catalysts, and processing equipment.[4][5]

Theoretical Elemental Composition of 3-Cyclohexyl-1-methylpiperazine

The first step in any elemental analysis is to establish the theoretical composition of the pure compound.

Molecular Formula: C₁₁H₂₂N₂

Molecular Weight: 182.31 g/mol

The theoretical elemental composition is as follows:

ElementPercentage (%)
Carbon (C)72.47
Hydrogen (H)12.16
Nitrogen (N)15.37

This theoretical baseline is the benchmark against which all experimental results are compared.

Potential Elemental Impurities in the Synthesis of 3-Cyclohexyl-1-methylpiperazine

A thorough risk assessment for potential elemental impurities requires an understanding of the synthetic route. While various methods exist for the synthesis of piperazine derivatives, they often involve the use of metal catalysts and halogenated reagents.[3][6][7]

Common synthetic pathways for similar molecules suggest the potential presence of the following elemental impurities:

  • Class 1: (Highly toxic)

    • Lead (Pb), Cadmium (Cd), Mercury (Hg), Arsenic (As): These can be introduced from raw materials or equipment and require rigorous control.[4][8]

  • Class 2A: (High probability of occurrence)

    • Palladium (Pd), Ruthenium (Ru), Nickel (Ni): Often used as catalysts in cross-coupling and hydrogenation reactions common in piperazine synthesis.[3][6][9]

  • Class 2B: (Lower probability of occurrence, but still require assessment if intentionally added)

    • Platinum (Pt), Rhodium (Rh), Iridium (Ir), Osmium (Os): Also used as catalysts in various organic transformations.[1]

  • Other Elements:

    • Chlorine (Cl): Can be present from chlorinated solvents or reagents used in the synthesis.[10][11]

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data. The three most common techniques for elemental analysis in the pharmaceutical industry are CHN Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF).

FeatureCHN AnalysisInductively Coupled Plasma-Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF)
Principle Combustion of the sample to convert C, H, and N into CO₂, H₂O, and N₂ gases, which are then quantified.[12][13]Ionization of the sample in a high-temperature plasma, followed by mass-to-charge ratio separation and detection of ions.[6][14]Excitation of core electrons in atoms using X-rays, leading to the emission of characteristic secondary X-rays that are element-specific.[15][16][17]
Primary Application Determination of the percentage composition of Carbon, Hydrogen, and Nitrogen to confirm the empirical formula.Quantification of trace and ultra-trace elemental impurities.[5][6][14]Rapid screening and quantification of a wide range of elemental impurities.[7][15][16]
Strengths High precision and accuracy for C, H, and N determination. Relatively low cost.Exceptional sensitivity (parts-per-billion to parts-per-trillion). Ability to analyze a wide range of elements simultaneously.[5][11][14]Non-destructive. Minimal sample preparation. Rapid analysis time.[15][16][18]
Weaknesses Limited to C, H, N, S, and O analysis. Not suitable for trace metal impurities. Heterocyclic nitrogen compounds can sometimes be difficult to combust completely.[14][19]Destructive sample analysis. Higher instrumentation and operational costs. Potential for matrix interferences.[6]Lower sensitivity compared to ICP-MS for some elements. Matrix effects can influence accuracy.[15]
Sample Preparation Weighing the sample into a tin or silver capsule.Digestion of the sample in strong acids, often requiring microwave assistance.[9]Often requires minimal preparation; samples can be analyzed as solids or liquids.[1][18][20]

Workflow for Elemental Impurity Analysis using ICP-MS

ICP-MS Workflow cluster_0 Sample Preparation cluster_1 ICP-MS Analysis cluster_2 Data Analysis & Reporting Sample 3-Cyclohexyl-1-methylpiperazine Sample Digestion Acid Digestion (e.g., HNO3 + HCl) Microwave-Assisted Sample->Digestion Dilution Dilution with Deionized Water Digestion->Dilution Nebulizer Nebulization to form Aerosol Dilution->Nebulizer Plasma Ionization in Argon Plasma Nebulizer->Plasma MassSpec Mass Spectrometry (Separation by m/z) Plasma->MassSpec Detector Detection and Quantification MassSpec->Detector Data Data Processing and Concentration Calculation Detector->Data Report Comparison with ICH Q3D Limits & Reporting Data->Report

Caption: Decision tree for selecting an analytical technique.

Experimental Protocol: Determination of Elemental Impurities by ICP-MS

This protocol provides a general framework. Specific parameters should be optimized and validated for your instrument and matrix.

1. Sample Preparation (Microwave Digestion):

  • Accurately weigh approximately 0.1 g of the 3-Cyclohexyl-1-methylpiperazine sample into a clean, acid-leached microwave digestion vessel.

  • Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl).

  • Seal the vessel and place it in the microwave digestion system.

  • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

  • Allow the vessel to cool to room temperature.

  • Carefully open the vessel and quantitatively transfer the digested solution to a 50 mL volumetric flask.

  • Dilute to the mark with deionized water. This is the stock sample solution.

Rationale: Microwave-assisted acid digestion ensures the complete decomposition of the organic matrix, releasing the elemental impurities into a solution suitable for ICP-MS analysis. [9]The use of high-purity acids is crucial to minimize background contamination.

2. Calibration:

  • Prepare a series of multi-element calibration standards by diluting a certified reference material (e.g., a USP <232> standard mix) with 2% nitric acid. The concentration range should bracket the expected impurity levels and the regulatory limits.

  • Include a blank (2% nitric acid) in the calibration set.

3. ICP-MS Analysis:

  • Set up the ICP-MS instrument according to the manufacturer's recommendations.

  • Aspirate the blank, calibration standards, and sample solutions into the instrument.

  • Acquire data for the elements of interest, including any internal standards used to correct for instrumental drift and matrix effects.

4. Data Analysis and Reporting:

  • Generate a calibration curve for each element.

  • Calculate the concentration of each elemental impurity in the sample solution.

  • Convert the solution concentration to the concentration in the original solid sample (µg/g).

  • Compare the results to the Permitted Daily Exposure (PDE) limits outlined in ICH Q3D, considering the maximum daily dose of the drug product.

Conclusion and Best Practices

The elemental analysis of 3-Cyclohexyl-1-methylpiperazine is a multi-faceted process that is essential for ensuring its quality, safety, and regulatory compliance.

Key Takeaways:

  • A combination of CHN analysis and a sensitive technique for trace elements like ICP-MS provides a comprehensive elemental profile.

  • A thorough understanding of the synthetic process is crucial for identifying potential elemental impurities and conducting a robust risk assessment.

  • The use of appropriate certified reference materials is non-negotiable for ensuring the accuracy and traceability of the results.

  • Method validation is a critical step to demonstrate that the chosen analytical procedure is suitable for its intended purpose.

By adhering to these principles and employing a scientifically sound analytical strategy, researchers and drug development professionals can confidently characterize 3-Cyclohexyl-1-methylpiperazine and ensure its suitability for further development and clinical use.

References

  • Shimadzu. (n.d.). Elemental Analysis in Active Pharmaceutical Ingredients (APIs) Development Using EDX: Residual Catalysts, Drug Salts, Contaminants. Retrieved from [Link]

  • Technology Networks. (n.d.). Active Pharmaceutical Ingredient Analysis. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Certified reference materials. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Testing of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • MPPL Standards. (n.d.). Certified Reference Materials Manufacturers & Suppliers. Retrieved from [Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-807.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Kříž, Z., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194.
  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-951.
  • Wikipedia. (2023, November 29). N-Methylpiperazine. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • MDPI. (2022, July 23). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

  • Analytik Jena. (2021, November 1). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Retrieved from [Link]

  • Kubochem. (n.d.). N-Methylpiperazine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Taj Pharmaceuticals Ltd. (n.d.). N Methyl Piperazine | CAS NO 109-01-3 | Manufacturer, Supplier, Exporter. Retrieved from [Link]

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Comparative

Beyond Spectral Deduction: Definitive Structural Validation of 3-Cyclohexyl-1-methylpiperazine

Topic: Validating structure of 3-Cyclohexyl-1-methylpiperazine via X-ray crystallography Content Type: Publish Comparison Guide Executive Summary: The "Flexible Ring" Challenge In drug discovery, the piperazine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating structure of 3-Cyclohexyl-1-methylpiperazine via X-ray crystallography Content Type: Publish Comparison Guide

Executive Summary: The "Flexible Ring" Challenge

In drug discovery, the piperazine scaffold is a privileged pharmacophore, yet its conformational flexibility presents a distinct analytical challenge.[1] For 3-Cyclohexyl-1-methylpiperazine , the presence of a bulky cyclohexyl group at the C3 position creates a stereochemical anchor, theoretically locking the piperazine ring into a preferred chair conformation. However, relying solely on solution-state NMR (


H, 

C, NOESY) yields time-averaged data that can mask rapid ring inversions and fail to distinguish absolute stereochemistry (R vs. S) without chiral derivatization.

This guide outlines the protocol for validating this structure using Single-Crystal X-ray Diffraction (SC-XRD) as the "Gold Standard," objectively comparing its resolution power against traditional spectroscopic methods.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

While Mass Spectrometry (MS) confirms identity and NMR confirms connectivity, only SC-XRD provides the atomic-resolution coordinates necessary for Structure-Based Drug Design (SBDD).

Table 1: Performance Comparison of Structural Validation Methods
FeatureHigh-Res Mass Spec (HRMS) NMR (

H, NOESY)
SC-XRD (Gold Standard)
Primary Output Molecular Formula (

)
Connectivity & Relative StereochemistryAbsolute 3D Atomic Coordinates
Stereochemistry NoneRelative (often ambiguous for flexible rings)Absolute (R/S determination)
Conformation NoneTime-averaged (solution state)Precise (Solid-state geometry)
Sample State Liquid/GasSolutionSingle Crystal (Solid)
Limit of Detection PicogramMilligramCrystal size > 0.1 mm
Blind Spots Isomers indistinguishableSignal overlap; Ring flipping averagingCrystal packing forces may distort slightly
Why SC-XRD is Critical for This Molecule

3-Cyclohexyl-1-methylpiperazine possesses two saturated six-membered rings.

  • Steric Bulk: The cyclohexyl group will strictly prefer an equatorial position to avoid high-energy 1,3-diaxial interactions.

  • Nitrogen Inversion: The N1-methyl group can rapidly invert in solution (NMR timescale), blurring the distinction between axial and equatorial conformers. SC-XRD captures the molecule in a static, low-energy state, defining the precise vector of the N-methyl lone pair—critical for predicting receptor binding interactions.

Experimental Protocol: From Oil to Crystal

Free-base 3-Cyclohexyl-1-methylpiperazine is likely an oil or low-melting solid due to its aliphatic nature and lack of hydrogen-bond donors/acceptors that facilitate rigid packing. Direct crystallization of the free base is rarely successful.

Step 1: Salt Screen Synthesis (The "Crystallizability" Hack)

To induce lattice formation, convert the base into a salt. The increased ionic interactions and hydrogen bonding potential stabilize the lattice.

  • Reagents:

    • Picric Acid: Forms highly crystalline picrates (Caution: Explosive when dry).

    • Fumaric Acid: Good for pharmaceutically relevant salts; forms H-bond networks.

    • Hydrochloric Acid: Standard, but hygroscopicity can be an issue.

Recommended Protocol (Fumarate Salt):

  • Dissolve 50 mg of 3-Cyclohexyl-1-methylpiperazine in 0.5 mL ethanol.

  • Add 1.0 equivalent of fumaric acid dissolved in warm ethanol.

  • Mix and allow to cool slowly. If precipitate forms immediately, redissolve with minimal heat and add drops of diethyl ether until turbid.

Step 2: Crystal Growth (Vapor Diffusion)
  • Method: Sitting Drop Vapor Diffusion.

  • Inner Well: 10 mg of the salt in 200

    
    L Methanol.
    
  • Outer Well: 500

    
    L Diethyl Ether (Antisolvent).
    
  • Mechanism: Ether slowly diffuses into the methanol, gradually lowering solubility and promoting ordered nucleation rather than amorphous precipitation.

Step 3: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx.

    
     mm). Mount on a Kapton loop using Paratone oil.
    
  • Temperature: Collect data at 100 K (cryo-cooling) to minimize thermal vibration of the flexible cyclohexyl ring.

  • Target Metrics:

    • 
       (Data quality).[1][2][3]
      
    • Resolution < 0.8 Å (Atomic resolution).

    • Flack Parameter: If using a heavy atom salt (e.g., HBr), a Flack parameter near 0.0 confirms absolute stereochemistry; near 1.0 indicates the inverted structure.

Visualizing the Workflow

The following diagram illustrates the critical decision path for validating the structure, highlighting where SC-XRD resolves ambiguities that NMR cannot.

ValidationWorkflow Start Unknown Sample: 3-Cyclohexyl-1-methylpiperazine NMR 1H / 13C NMR Analysis Start->NMR Ambiguity Result: Connectivity Confirmed BUT Stereochemistry Ambiguous (Ring Flipping) NMR->Ambiguity Decision Is Absolute Stereo Required? Ambiguity->Decision Stop Stop: NMR Sufficient Decision->Stop No Cryst Crystallization Strategy Decision->Cryst Yes (Gold Standard) Salt Salt Formation (HCl, Fumarate, Picrate) Cryst->Salt XRD SC-XRD Data Collection (100 K) Salt->XRD Solve Structure Solution (Direct Methods) XRD->Solve Result FINAL MODEL: 1. Absolute Config (R/S) 2. Chair Conformation Locked 3. N-Me Orientation Defined Solve->Result

Caption: Workflow for resolving stereochemical ambiguity. While NMR confirms connectivity, salt formation and SC-XRD are required to definitively lock and map the 3D conformation.

Structural Analysis: What the Data Will Show

Upon solving the structure, the researcher should verify three specific geometric parameters to validate the compound's integrity.

A. The "Double Chair" Topology

Both the piperazine and cyclohexyl rings should adopt chair conformations .

  • Validation Check: Calculate the Cremer-Pople puckering parameters. For an ideal chair,

    
     should be close to 
    
    
    
    or
    
    
    .
  • Significance: Deviations toward a "boat" or "twist-boat" usually indicate crystal packing stress or incorrect structure solution.

B. Equatorial Locking at C3

The bond connecting the piperazine C3 to the cyclohexyl ring must be equatorial .

  • Why: An axial cyclohexyl group would introduce severe steric clash (approx. 1.7 kcal/mol penalty).

  • Observation: In the crystal lattice, look for the C2-C3-C(cyclohexyl)-C(cyclohexyl) torsion angle. It should be anti-periplanar (approx. 180°).

C. The N-Methyl Orientation (N1)

This is the most variable feature.

  • Free Base: The N-methyl often prefers the equatorial position, but lone-pair repulsion can force it axial.

  • Salt Form: If protonated (e.g., HCl salt), the N1 nitrogen becomes quaternary (if diprotonated) or remains tertiary (if monoprotonated at the more basic N4).

  • Critical Insight: If the N1-Methyl is axial in the solid state, it suggests a specific "anomeric-like" effect or packing force that NMR would miss entirely.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • International Union of Crystallography (IUCr). Author guidelines for reporting crystal structures. [Link]

  • Gomes, J. et al. (2018). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 8, 41743-41753. (Demonstrates the limitations of NMR for piperazine conformers). [Link]

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-Cyclohexyl-1-methylpiperazine

Introduction: The Analytical Challenge of a Niche Piperazine Derivative This guide addresses this analytical challenge head-on. As Senior Application Scientists, we often encounter situations where a well-documented anal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Niche Piperazine Derivative

This guide addresses this analytical challenge head-on. As Senior Application Scientists, we often encounter situations where a well-documented analytical pathway for a specific molecule is not established. In these cases, we must rely on fundamental principles and adapt methodologies from related compounds. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to select, qualify, and utilize a reference standard for the analysis of 3-Cyclohexyl-1-methylpiperazine. We will delve into the critical role of reference standards, compare available sourcing options, and provide detailed, field-proven analytical protocols for its characterization and quantification.

The Cornerstone of Analytical Integrity: The Reference Standard

In regulated pharmaceutical analysis, a reference standard is the bedrock upon which the validity of all results rests. It is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, and strength of an API or drug product. Its role is explicitly defined by global regulatory bodies through guidelines like the International Council for Harmonisation (ICH) Q2(R2).[1][2][3][4]

An ideal reference standard possesses:

  • Established Purity: The percentage of the pure substance, determined through rigorous analytical testing.

  • Comprehensive Characterization: Identity confirmed by unambiguous spectroscopic methods (e.g., NMR, MS).

  • Known Impurity Profile: Identification and quantification of any impurities present.

  • Traceability: A documented chain of custody and characterization linking it to a primary standard or established physical constants.

Given the absence of a United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standard for 3-Cyclohexyl-1-methylpiperazine[5][6][7], laboratories must either source a high-purity research-grade material and qualify it internally or engage in custom synthesis. This internal qualification is a non-negotiable step to establish it as a primary "in-house" reference standard.

Sourcing and Qualification of a 3-Cyclohexyl-1-methylpiperazine Standard

The commercial availability of 3-Cyclohexyl-1-methylpiperazine as a formal reference standard is extremely limited. The primary route for obtaining this material is through chemical suppliers who sell it as a research chemical. This necessitates a rigorous internal qualification process before it can be used as a reference standard.

Table 1: Comparison of Potential Sourcing Options

Supplier/SourceProduct ExamplePurity SpecificationFormNotes for Consideration
Sigma-Aldrich (Merck) (R)-1-Cyclohexyl-3-methyl-piperazine oxalate96%White SolidThis is an enantiomerically specific salt form. The purity is listed, but a full Certificate of Analysis with detailed analytical data must be obtained. Availability may be limited by region.[8]
Custom Synthesis Providers N/ATypically >98% or as specifiedNeat or Salt FormOffers the highest purity and can provide a comprehensive characterization data package. This is the preferred, albeit most expensive, route for establishing a primary reference standard.
General Chemical Suppliers Research Grade 3-Cyclohexyl-1-methylpiperazineVaries (e.g., >95% to >99%)Neat Liquid or SolidRequires comprehensive in-house qualification to confirm identity and establish purity before use as a reference standard. The supplied Certificate of Analysis may only provide basic information.[9]
In-House Qualification Workflow

If a pharmacopeial standard is not used, the burden of proof for the standard's fitness for purpose falls upon the analyst. The following workflow is essential for qualifying a research chemical as an in-house reference standard.

Caption: Workflow for in-house qualification of a reference standard.

Recommended Analytical Methodologies

The analytical strategy for 3-Cyclohexyl-1-methylpiperazine must account for its key chemical properties: a tertiary amine structure, moderate volatility, and the lack of a native UV-absorbing chromophore.[10]

Gas Chromatography (GC) for Purity and Impurity Profiling

Causality & Rationale: GC is the premier technique for this analyte. Its volatility makes it amenable to gas-phase separation without derivatization. A Flame Ionization Detector (FID) is ideal as it provides a uniform response factor for hydrocarbon-like structures, making it excellent for purity assessment by area normalization and for quantifying organic impurities.[11][12]

Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-17 or equivalent (50%-Phenyl)-methylpolysiloxane capillary column (30 m x 0.53 mm, 1.0 µm film thickness). This mid-polarity phase provides good selectivity for piperazine derivatives.[11]

  • Sample Preparation: Accurately weigh and dissolve the reference standard in methanol or dichloromethane to a final concentration of approximately 1.0 mg/mL.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Injector: Split mode (e.g., 50:1 split ratio), temperature set to 250°C.

    • Injection Volume: 1.0 µL.

    • Oven Program: Initial temperature of 150°C, hold for 5 minutes, then ramp at 20°C/min to 280°C and hold for 5 minutes.

    • Detector: FID, temperature set to 280°C.

  • Data Analysis: Calculate purity using the area percent method, excluding the solvent peak. Identify and quantify any related substances.

GC_Workflow sample Dissolve Standard in Methanol (1 mg/mL) inject Inject 1 µL into GC-FID sample->inject separate Separation on DB-17 Column inject->separate detect Detection by FID separate->detect analyze Data Analysis: Area Percent Purity detect->analyze

Caption: Experimental workflow for GC-FID purity analysis.

High-Performance Liquid Chromatography (HPLC) for Assay and Trace Analysis

Causality & Rationale: Direct HPLC analysis of 3-Cyclohexyl-1-methylpiperazine with UV detection is challenging due to its lack of a chromophore.[10][13] To overcome this, pre-column derivatization is the most effective strategy. This involves reacting the analyte with a tagging agent that imparts strong UV absorbance or fluorescence, dramatically increasing sensitivity.[14] This method is particularly useful for quantifying the analyte in complex matrices or at low concentrations.

Experimental Protocol: HPLC with Pre-Column Derivatization (NBD-Cl)

4-chloro-7-nitrobenzofurazan (NBD-Cl) is an effective derivatizing agent for secondary amines, creating a stable, highly UV-active product.[15]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Reagents:

    • Derivatization Reagent: 1 mg/mL NBD-Cl in acetonitrile.

    • Buffer: 0.1 M Borate buffer, pH 9.0.

  • Derivatization Procedure:

    • In a vial, mix 100 µL of the sample solution (in acetonitrile) with 500 µL of Borate buffer.

    • Add 100 µL of the NBD-Cl reagent.

    • Cap the vial, vortex, and heat at 60°C for 30 minutes in a water bath.

    • Cool to room temperature. The sample is ready for injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (e.g., starting with 60:40 Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 470 nm.

    • Injection Volume: 20 µL.

  • Method Validation: This method must be fully validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and range.[1][16]

HPLC_Workflow sample Sample in Acetonitrile mix Add Borate Buffer (pH 9) + NBD-Cl Reagent sample->mix react Heat at 60°C for 30 min mix->react inject Inject 20 µL into HPLC-UV react->inject analyze Separate on C18 Column Detect at ~470 nm inject->analyze

Caption: Workflow for HPLC analysis via pre-column derivatization.

Expert Summary and Recommendations

The analysis of 3-Cyclohexyl-1-methylpiperazine presents a classic challenge in pharmaceutical development: dealing with a non-chromophoric, niche molecule lacking an official pharmacopeial reference standard. A successful analytical strategy is not merely about choosing a technique but about establishing a trustworthy reference point.

Key Recommendations:

  • Prioritize the Standard: The most critical step is sourcing and qualifying the reference standard. For establishing a primary, long-term standard, custom synthesis is the most robust option. For routine or research use, a high-purity chemical from a reputable supplier can be used, but only after rigorous in-house qualification to confirm its identity and purity.

  • Use GC-FID for Purity: For determining the purity of the reference standard and for routine quality control of the neat material, GC-FID is the recommended method. It is robust, reliable, and avoids the complexities of derivatization.

  • Employ HPLC for Trace Analysis: When quantifying 3-Cyclohexyl-1-methylpiperazine in complex sample matrices (e.g., biological fluids, formulated products) or at trace levels, a validated pre-column derivatization HPLC method is superior due to its enhanced sensitivity and specificity.

  • Adhere to Validation Principles: Any analytical method intended for quality control or regulatory submission must be validated according to ICH Q2(R2) guidelines.[4] This ensures the data is reliable, reproducible, and fit for its intended purpose.

By combining a meticulous approach to reference standard qualification with the appropriate selection of analytical technology, researchers can confidently and accurately analyze 3-Cyclohexyl-1-methylpiperazine, ensuring data integrity throughout the drug development lifecycle.

References

  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Complete Overview. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation. Available from: [Link]

  • Pharma Knowledge Forum. (2023, November 6). Method of analysis of Piperazine. Available from: [Link]

  • ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available from: [Link]

  • Google Patents. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.
  • PubMed. (1986, May 28). Gas Chromatographic Method for Determination of a Piperazine Derivative (Trelibet) and Its Metabolites in Human Plasma and Urine. Available from: [Link]

  • PubChem - NIH. Piperazine. Available from: [Link]

  • USP. (2025, February 16). Piperazine USP 2025. Available from: [Link]

  • USP. USP Monographs: Piperazine. Available from: [Link]

  • IJCPS. Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Available from: [Link]

  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available from: [Link]

  • Thermo Fisher Scientific. Certificate of analysis. Available from: [Link]

  • G.AMPHRAY LABORATORIES. Piperazine Citrate BP/EP/USP/IP. Available from: [Link]

  • Acros Organics. Certificate of Analysis. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 3-Cyclohexyl-1-methylpiperazine

Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-Cyclohexyl-1-methylpiperazine demand rigorous adherence to established protocols. This guide provides a comprehensive, step-by-step framework for its proper disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its structural similarity to other piperazine derivatives necessitates treating it as a hazardous chemical. This protocol is grounded in the regulatory framework of the U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), ensuring a self-validating system of safety and compliance.

Part 1: Hazard Assessment and Waste Characterization

The foundational principle of chemical disposal is to fully understand the material's hazards. For 3-Cyclohexyl-1-methylpiperazine, we must infer its potential hazards from analogous compounds, such as 1-methylpiperazine and 1-cyclohexylpiperazine. This approach dictates that the compound be managed as hazardous waste until proven otherwise through formal analysis.

Under the RCRA framework, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2] As the generator of the waste, your institution is legally responsible for making this determination.[3][4][5]

Table 1: Inferred Hazard Profile of 3-Cyclohexyl-1-methylpiperazine

Hazard CharacteristicInferred Risk from AnaloguesRationale & Key Precautions
Corrosivity High Piperazine derivatives are known to be corrosive, causing severe skin burns and eye damage.[6][7][8] Handle with appropriate PPE and store away from incompatible materials like strong acids.[8][9]
Toxicity Moderate to High 1-Methylpiperazine is listed as toxic if inhaled and harmful in contact with skin.[6] Avoid generating aerosols or vapors and ensure work is conducted in a well-ventilated area or fume hood.
Irritation High Causes serious skin and eye irritation. Prolonged or unprotected contact must be avoided.
Flammability Possible 1-Methylpiperazine is a flammable liquid and vapor.[6][10][11] Keep away from ignition sources such as heat, sparks, and open flames.[9]
Disposal Decision Workflow

The following diagram outlines the critical decision-making process for characterizing and managing chemical waste in a laboratory setting, in accordance with EPA and RCRA guidelines.

G cluster_0 Phase 1: Waste Generation & Characterization cluster_1 Phase 2: Management & Disposal A Waste Generated: 3-Cyclohexyl-1-methylpiperazine (Pure, mixture, or contaminated material) B Is the waste a listed RCRA hazardous waste? A->B C Does the waste exhibit hazardous characteristics? (Corrosive, Ignitable, Reactive, Toxic) B->C No E Manage as HAZARDOUS WASTE B->E Yes D Manage as NON-HAZARDOUS Solid Waste C->D No C->E Yes F Accumulate in a labeled, closed, compatible container in a Satellite Accumulation Area (SAA) E->F G Segregate from incompatible materials F->G H Contact Institutional EHS for pickup G->H I Waste transported by licensed hazardous waste contractor with proper manifest H->I J Final Disposal: Secure Chemical Landfill or Licensed Incineration Facility I->J

Caption: Waste Characterization and Disposal Workflow.

Part 2: Pre-Disposal Protocol: Safe Accumulation

Proper waste management begins at the point of generation. Federal regulations allow for the temporary storage of hazardous waste in Satellite Accumulation Areas (SAAs), which are locations at or near the point of generation and under the control of the operator.[2]

Step-by-Step Guide for Waste Accumulation
  • Select an Appropriate Waste Container:

    • Causality: The container must be compatible with the chemical waste to prevent degradation, leaks, or dangerous reactions. Use a clean, dry container made of a material chemically resistant to piperazines (e.g., high-density polyethylene, glass). Plastic bottles are often preferred over glass to minimize the risk of breakage.[12] The container must have a secure, tight-fitting lid.

  • Properly Label the Container:

    • Causality: Clear and accurate labeling is a primary requirement of the EPA's Hazard Communication Standard and ensures safe handling by all personnel.[12] Before any waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

    • The label must include:

      • The words "Hazardous Waste".[2][12]

      • The full chemical name: "3-Cyclohexyl-1-methylpiperazine". Do not use abbreviations or chemical formulas.[2]

      • For mixtures, list all constituents and their approximate percentages.

      • The date accumulation began (the date the first drop of waste entered the container).[12]

      • The specific hazard characteristics (e.g., "Corrosive," "Ignitable").

      • The generator's name and lab location.[12]

  • Accumulate the Waste Safely:

    • Causality: Safe accumulation practices prevent spills and exposure.

    • Place the container in a designated SAA, which should be in a secondary containment bin to catch any potential leaks.

    • Keep the waste container closed at all times except when adding waste.[2] A funnel should never be left in the container opening.[2]

    • Segregate the waste container from incompatible materials, particularly strong acids and oxidizing agents.[2][9]

  • Monitor the Container:

    • Causality: Regular monitoring prevents overfilling and ensures containers are removed in a timely manner.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • Once a container is full, or within one year of the start date (whichever comes first), it must be moved to a central storage area or picked up by EHS. EPA regulations require that a full container be removed from the SAA within 72 hours.[2]

Part 3: Final Disposal and Emergency Procedures

Final disposal of 3-Cyclohexyl-1-methylpiperazine must be handled by professionals. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.[13][12]

Arranging for Disposal
  • Contact EHS: Once your waste container is ready for pickup, complete a chemical waste pickup request form as required by your institution.[12]

  • Documentation: You are responsible for ensuring the waste is properly documented on a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal facility—a system known as "cradle-to-grave" management.[4][14][15]

  • Professional Disposal: The waste will be handled by a licensed hazardous waste contractor for final disposal, which typically involves high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[6][13]

Emergency Spill Protocol

In the event of a small spill within a controlled laboratory environment:

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Assess & Protect: Ensure the area is well-ventilated. Before acting, don appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. If there is an inhalation hazard, a respirator may be necessary.[13]

  • Contain & Absorb: For liquid spills, contain the material with a non-combustible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Neutralize (if applicable and trained): For small, manageable spills of corrosive materials, cautious neutralization may be an option for trained personnel. This is not a substitute for proper disposal.

  • Clean & Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[13] Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: All contaminated materials (absorbent, gloves, wipes) must be placed in a sealed and labeled hazardous waste container for disposal.[13]

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

References

  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. (n.d.). NC DEQ. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA). (n.d.). South Carolina Department of Environmental Services. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • Hazardous Waste Regulations. (n.d.). Retail Industry Leaders Association. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of Tennessee, Knoxville. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). US EPA. Retrieved from [Link]

  • Piperazine Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • 2-Methylpiperazine Safety Data Sheet. (n.d.). Fisher Scientific. Retrieved from [Link]

  • n-methylpiperazine Safety Data Sheet. (2017, October 10). Sdfine. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Cyclohexyl-1-methylpiperazine

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety protocols for handling...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety protocols for handling 3-Cyclohexyl-1-methylpiperazine. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, its chemical structure—a substituted piperazine—provides a clear and reliable basis for a robust hazard assessment based on well-documented analogs like piperazine, 1-methylpiperazine, and 1-cyclohexylpiperazine.

The core principle of this guide is to treat 3-Cyclohexyl-1-methylpiperazine with the caution required for a corrosive, sensitizing, and potentially flammable substance. The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.

Analog-Based Hazard Assessment: A Foundation of Chemical Logic

The hazard profile of 3-Cyclohexyl-1-methylpiperazine can be reliably inferred from its structural components:

  • Piperazine Ring: The foundational structure is known to be corrosive and can act as a skin and respiratory sensitizer.[1][2]

  • Amine Functionality: The presence of tertiary amine groups contributes to its basicity and corrosive nature, capable of causing severe skin burns and eye damage.[3][4][5][6]

  • Alkyl Substituents (Cyclohexyl & Methyl): These groups increase the molecule's organic character and may influence its flammability and absorption potential through the skin. Analogs like 1-methylpiperazine are classified as flammable liquids.[3][7][8]

Based on these analogs, we must assume the compound presents the following primary hazards.

Hazard Route Primary Assessed Risk Causality & Rationale
Skin Contact Severe Burns & Chemical Corrosion; Potential Allergic Sensitization. The basic amine functional groups are inherently corrosive to tissue.[3][5] Piperazine derivatives are known to cause allergic skin reactions (sensitization) upon repeated contact.[1][9]
Eye Contact Severe Eye Damage; Risk of Permanent Blindness. Direct contact with corrosive amines can cause irreversible damage to the cornea and other eye tissues.[3][4][6][7]
Inhalation Respiratory Tract Irritation & Burns; Potential Respiratory Sensitization. Vapors or aerosols can cause irritation or chemical burns to the nose, throat, and lungs.[10][11] Inhaling piperazine compounds may lead to asthma-like symptoms.[2]
Ingestion Harmful or Toxic; Severe Burns to the Gastrointestinal Tract. Accidental ingestion would likely cause severe corrosive damage to the mouth, throat, and stomach.[4][7]
Fire Hazard Flammable Liquid and Vapor. Structurally similar compounds are flammable and their vapors can form explosive mixtures with air.[8] Containers may explode when heated.[6]

Multi-Layered Defense: Mandated Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The selection of equipment is dictated by the task's scale and potential for exposure. All handling of this substance must occur within a certified chemical fume hood to minimize inhalation exposure.[12]

Primary Protective Ensemble (Required for all manipulations)
  • Eye and Face Protection :

    • Requirement : Chemical splash goggles that meet ANSI Z87.1 (US) or EN166 (EU) standards.[1]

    • Causality : Goggles provide a complete seal around the eyes, which is critical for protecting against splashes of corrosive material that can cause severe, irreversible damage.[3][4] For larger volume transfers (>50 mL), a full face shield should be worn over the chemical splash goggles for an added layer of protection.[9]

  • Skin and Body Protection :

    • Laboratory Coat : A flame-resistant lab coat with long sleeves and a snap or button front is mandatory.[13][14]

    • Gloves : Nitrile gloves are the recommended minimum.[13][15] For prolonged contact or large spills, heavier-duty gloves such as butyl rubber or PVC should be considered.[9] Crucially, gloves must be changed immediately if they become contaminated. [14] Never wear contaminated gloves outside the lab or use them to touch common surfaces like door handles or keyboards.[13][15]

    • Additional Apparel : Long pants and fully enclosed, chemical-resistant footwear are required at all times in the laboratory.[14] An apron made of a chemically resistant material like PVC can provide additional protection when handling larger quantities.[9]

  • Respiratory Protection :

    • Requirement : All work should be performed in a properly functioning chemical fume hood.[10][12] If engineering controls are insufficient, or during a large spill or emergency, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][7][16]

PPE Selection Matrix by Task
Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Pipetting (<10 mL) Chemical Splash GogglesSingle Pair of Nitrile GlovesFlame-Resistant Lab CoatChemical Fume Hood
Solution Transfers (10-100 mL) Chemical Splash Goggles & Face ShieldDouble-Gloving (Nitrile)Flame-Resistant Lab Coat & PVC ApronChemical Fume Hood
Large Scale (>100 mL) / Spills Chemical Splash Goggles & Face ShieldHeavy-Duty Gloves (e.g., Butyl/PVC) over NitrileChemical Resistant Suit or OverallsNIOSH-Approved Respirator (if outside fume hood)

The Workflow of Safety: Procedural Guidance

Adherence to standardized procedures is critical for preventing exposure.

Protocol 1: PPE Donning and Doffing Sequence

The order in which PPE is put on and taken off is vital to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat

  • Goggles/Face Shield

  • Gloves (pull cuffs over the sleeves of the lab coat)

Doffing (Taking Off):

  • Gloves : Remove using a glove-to-glove technique (peel one glove off, ball it in the gloved hand, slide a clean finger under the cuff of the remaining glove, and peel it off over the first). Dispose of immediately in hazardous waste.

  • Lab Coat : Remove by rolling it outwards, keeping the contaminated exterior away from your body.

  • Goggles/Face Shield : Remove by handling the strap, not the front.

  • Wash Hands : Wash hands thoroughly with soap and water immediately after removing all PPE.[1][16]

Protocol 2: Emergency Response to Exposures

Immediate and correct action is critical. All laboratory personnel must know the location of safety showers and eyewash stations.[9][10][14]

  • Skin Exposure :

    • Immediately proceed to the nearest safety shower.[10]

    • Remove all contaminated clothing while under the shower.[9]

    • Flush the affected area with copious amounts of water for at least 15 minutes.[5]

    • Seek immediate medical attention.[1][4]

  • Eye Exposure :

    • Immediately proceed to the nearest eyewash station.[10]

    • Hold eyelids open and flush with a continuous, low-pressure stream of water for at least 15 minutes.[3][5][6]

    • Remove contact lenses if present, but do not delay flushing.[9]

    • Seek immediate medical attention from an ophthalmologist.[4]

Decontamination and Disposal

  • Work Surfaces : All work surfaces should be decontaminated at the end of the procedure using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[13]

  • Glassware : Rinse contaminated glassware three times with a suitable solvent in the fume hood. The rinsate must be collected as hazardous waste.

  • Waste Disposal : All materials contaminated with 3-Cyclohexyl-1-methylpiperazine, including gloves, pipette tips, and paper towels, must be disposed of in a clearly labeled hazardous waste container.[4] Do not dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Visualization of Safety Protocols

PPE Selection Workflow

This diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow start Start: Task Involving 3-Cyclohexyl-1-methylpiperazine fume_hood Is the task performed inside a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed without a functioning fume hood. fume_hood->stop No volume What is the quantity of the material? fume_hood->volume Yes small_scale < 10 mL (e.g., weighing, analytical prep) volume->small_scale Small medium_scale 10 - 100 mL (e.g., solution transfer) volume->medium_scale Medium large_scale > 100 mL or Spill Response volume->large_scale Large ppe_small Required PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles small_scale->ppe_small ppe_medium Required PPE: - Lab Coat + PVC Apron - Double Nitrile Gloves - Goggles + Face Shield medium_scale->ppe_medium ppe_large Required PPE: - Chemical Resistant Suit - Heavy-Duty Gloves - Goggles + Face Shield - Consider Respirator large_scale->ppe_large

Caption: PPE selection flowchart based on task scale.

Emergency Response Flowchart

This diagram illustrates the immediate actions required following an accidental exposure.

Emergency_Response exposure Exposure Event Occurs! exposure_type What type of exposure? exposure->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye remove_clothing Remove contaminated clothing IMMEDIATELY skin_contact->remove_clothing hold_eyelids Hold eyelids open during flush eye_contact->hold_eyelids safety_shower Flush with safety shower for AT LEAST 15 minutes remove_clothing->safety_shower seek_medical Seek IMMEDIATE Medical Attention safety_shower->seek_medical eyewash Flush with eyewash station for AT LEAST 15 minutes eyewash->seek_medical hold_eyelids->eyewash

Sources

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